Fargesin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGQCSIVCQXBT-LATRNWQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317922 | |
| Record name | (±)-Fargesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68296-27-5, 31008-19-2 | |
| Record name | (+)-Fargesin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68296-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Fargesin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31008-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Fargesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARGESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fargesin: A Lignan with Broad Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fargesin, a bioactive lignan primarily isolated from the flower buds of Magnolia fargesii, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. Traditionally used in Asian medicine for inflammatory ailments, recent scientific investigations have elucidated its molecular mechanisms, revealing significant therapeutic potential across a range of diseases. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its anti-inflammatory, neuroprotective, anti-cancer, and anti-allergic properties. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic applications of this compound.
Introduction
This compound is a neolignan that has garnered considerable attention for its diverse pharmacological effects.[1] It is a key bioactive constituent of Flos Magnoliae, a traditional herbal medicine used for treating conditions like allergic rhinitis, sinusitis, and headaches.[2][3] Modern research has begun to unravel the scientific basis for these traditional uses, demonstrating that this compound interacts with multiple cellular signaling pathways to exert its therapeutic effects. This guide synthesizes the current preclinical evidence for the therapeutic potential of this compound in several key areas.
Chemical and Pharmacokinetic Profile
-
Chemical Structure: this compound is chemically known as 5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole.[4]
-
Molecular Formula: C₂₁H₂₂O₆[5]
-
Molecular Weight: 370.40 g/mol [5]
-
Pharmacokinetics: Studies in rats have shown that after oral administration, this compound is absorbed with a highest plasma concentration (Cmax) of 464.38±32.75 ng/mL reached at 290 minutes. It is distributed to various tissues, with the main depots being the heart, liver, kidney, and lung.[6] this compound is extensively metabolized in human hepatocytes by CYP, COMT, UGT, and SULT enzymes.[4]
Therapeutic Potential and Mechanisms of Action
This compound has demonstrated efficacy in a variety of preclinical models, primarily through the modulation of key signaling pathways involved in inflammation, cell growth, and neuronal survival.
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A central mechanism is the suppression of the NF-κB signaling pathway.[2][7] In inflammatory conditions, this compound has been shown to inhibit the degradation of IκBα and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2][7] This leads to a downstream reduction in the expression of NF-κB target genes, including those for pro-inflammatory cytokines and enzymes.
3.1.1. Inflammatory Bowel Disease (IBD)
In a mouse model of dextran sulfate sodium (DSS)-induced colitis, oral administration of this compound significantly attenuated disease symptoms.[2] This was associated with a reduction in inflammatory cell infiltration, myeloperoxidase (MPO) activity, and the secretion of tumor necrosis factor-alpha (TNF-α).[2] this compound also decreased the expression of pro-inflammatory cytokines such as IL-1β, IL-15, and IFNγ, while increasing the anti-inflammatory cytokine IL-10.[2][6]
Quantitative Data: Anti-Inflammatory Effects in IBD Model
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| MPO Activity | DSS-induced colitis in mice | This compound | 50 mg/kg | Significant decrease compared to DSS group | [2] |
| TNF-α Secretion | DSS-induced colitis in mice | This compound | 50 mg/kg | Significant reduction in colonic tissue | [2] |
| Pro-inflammatory Cytokines (IL-1β, IL-15, TNF-α, IFNγ) | DSS-induced colitis in mice | This compound | 50 mg/kg | Significantly decreased mRNA expression | [2][6] |
| Anti-inflammatory Cytokine (IL-10) | DSS-induced colitis in mice | This compound | 50 mg/kg | Increased mRNA expression | [2][6] |
| NF-κB Luciferase Activity | LPS-stimulated RAW264.7 cells | This compound | 12.5, 25, 50 µM | Dose-dependent inhibition | [2] |
3.1.2. Osteoarthritis
In a collagenase-induced osteoarthritis (CIOA) model in mice, intra-articular injection of this compound attenuated articular cartilage degeneration and synovitis.[8] The therapeutic effect was linked to the reprogramming of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[8] This reprogramming was mediated by the downregulation of the p38/ERK MAPK and p65/NF-κB signaling pathways.[8][9]
Quantitative Data: Effects in Osteoarthritis Model
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| OARSI Score | CIOA in mice | This compound | 10 mg/kg | Significantly lower score (less cartilage degeneration) | [8][9] |
| Synovitis Score | CIOA in mice | This compound | 10 mg/kg | Significantly reduced synovitis | [8] |
| Serum IL-6 and IL-1β | CIOA in mice | This compound | 10 mg/kg | Downregulation | [8] |
| Serum IL-10 | CIOA in mice | This compound | 10 mg/kg | Upregulation | [8] |
Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects in a rat model of cerebral ischemia/reperfusion (I/R) injury.[10][11] Treatment with this compound suppressed neurological deficits, brain edema, and infarct volume.[10] The underlying mechanism involves the attenuation of oxidative stress and neuroinflammation. This compound boosted the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[10] Furthermore, it suppressed the expression of pro-inflammatory mediators like iNOS, COX-2, and various inflammatory cytokines by inhibiting the NF-κB signaling pathway.[10][11]
Quantitative Data: Neuroprotective Effects in Cerebral I/R Model
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Infarct Volume | MCAO-induced I/R in rats | This compound | 10, 20, 40 mg/kg | Significant reduction | [10] |
| Brain Water Content | MCAO-induced I/R in rats | This compound | 10, 20, 40 mg/kg | Significant reduction | [10] |
| Neurological Score | MCAO-induced I/R in rats | This compound | 10, 20, 40 mg/kg | Significant improvement | [10] |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | MCAO-induced I/R in rats | This compound | 10, 20, 40 mg/kg | Significant suppression | [10] |
| Antioxidant Enzymes (SOD, CAT, GPx) | MCAO-induced I/R in rats | This compound | 10, 20, 40 mg/kg | Significantly boosted levels | [10] |
Anti-Cancer Activity
This compound has been shown to inhibit the proliferation and transformation of cancer cells, particularly in the context of colon cancer.[5][12][13] It induces G1-phase cell cycle arrest by suppressing the CDK2/cyclin E signaling pathway.[5][12][13] This is associated with the upregulation of the cell cycle inhibitor p21WAF1/Cip1 and the suppression of c-Myc expression.[5][12] In colon cancer cells, this compound has also been found to abrogate both the MAPK and PI3K/Akt signaling pathways.[5][12]
Quantitative Data: Anti-Cancer Effects
| Cell Line | Assay | IC50 Value | Reference |
| JB6 Cl41 (premalignant mouse skin) | Cell Proliferation | ~22-23 µM | [5] |
| HaCaT (human keratinocytes) | Cell Proliferation | ~22-23 µM | [5] |
| HCT116 (colon cancer) | Cell Proliferation | ~35 µM | [5] |
| WiDr (colon cancer) | Cell Proliferation | ~38 µM | [5] |
| HCT8 (colon cancer) | Cell Proliferation | ~45 µM | [5] |
| HCT116 (colon cancer) | Foci Formation | ~30 µM | [5] |
| WiDr (colon cancer) | Foci Formation | ~30 µM | [5] |
| HCT8 (colon cancer) | Foci Formation | ~40 µM | [5] |
Anti-Allergic Effects
This compound exhibits anti-allergic properties by inhibiting store-operated calcium entry (SOCE) through the ORAI1 channel, a critical step in the activation of T cells and mast cells.[2][3][14][15][16] By blocking ORAI1, this compound inhibits the proliferation of human primary CD4+ T lymphocytes and allergen-induced histamine release from mast cells.[2][3][14][15][16]
Quantitative Data: Anti-Allergic Effects
| Target/Process | Assay | IC50/Effect | Reference |
| ORAI1 Channel | Whole-cell patch clamp | IC50 = 12.46 ± 1.300 µM | [2][3][14][16] |
| T-cell Proliferation | CFSE-based flow cytometry | 87.74% ± 1.835% inhibition at 100 µM | [2][3][14][15] |
| Mast Cell Degranulation (Histamine Release) | ELISA | 20.11% ± 5.366% inhibition at 100 µM | [2][3][14][15] |
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are underpinned by its ability to modulate several key intracellular signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
Animal Models
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: Acute colitis is induced in mice (e.g., C57BL/6) by administering DSS (typically 3-5%) in their drinking water for a defined period (e.g., 7 days). This compound is administered orally daily. Disease activity is monitored by body weight, stool consistency, and rectal bleeding. At the end of the study, colonic tissues are collected for histological analysis, MPO assay, and measurement of cytokine levels by ELISA or RT-qPCR.[2]
-
Collagenase-Induced Osteoarthritis (CIOA): Osteoarthritis is induced in mice (e.g., C57BL/6) by intra-articular injection of collagenase into the knee joint. This compound is administered, for example, by intra-articular injection. Disease progression is assessed by histological scoring of cartilage degradation and synovitis (e.g., OARSI score). Synovial tissues can be analyzed for macrophage polarization markers by immunohistochemistry or flow cytometry.[8]
-
Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia/Reperfusion: Focal cerebral ischemia is induced in rats by occluding the middle cerebral artery for a specific duration (e.g., 2 hours), followed by reperfusion. This compound is administered prior to or after the ischemic event. Neurological deficits are scored, and infarct volume is measured (e.g., by TTC staining). Brain tissue is analyzed for markers of oxidative stress and inflammation.[10]
In Vitro Assays
-
Cell Viability and Proliferation Assays (MTS/MTT): Cells are seeded in 96-well plates and treated with various concentrations of this compound. At specified time points, a tetrazolium salt solution (MTS or MTT) is added to the wells. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the absorbance of which is measured with a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[5]
-
Western Blotting: Cells or tissues are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-p65, IκBα, CDK2, p21). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][5]
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells or tissues and reverse-transcribed into cDNA. qRT-PCR is performed using gene-specific primers for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene for normalization (e.g., β-actin or GAPDH). The relative gene expression is calculated using the ΔΔCt method.[2][6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of cytokines and other proteins in cell culture supernatants, serum, or tissue homogenates are quantified using commercial ELISA kits according to the manufacturer's instructions.[2]
-
NF-κB Luciferase Reporter Assay: Cells (e.g., RAW264.7 macrophages) are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). After treatment with an inflammatory stimulus (e.g., LPS) and this compound, cell lysates are assayed for luciferase activity. The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.[2]
Conclusion and Future Directions
The preclinical data accumulated to date strongly support the therapeutic potential of this compound for a range of human diseases, particularly those with an inflammatory component. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, highlights its pleiotropic effects. The quantitative data presented in this guide provide a solid foundation for its further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 3. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Exerts Neuroprotective Effect Against Cerebral Ischemia/Reperfusion Injury in Rats via Alteration of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kjpp.net [kjpp.net]
Fargesin: A Technical Guide to Sourcing and Extraction from Magnolia Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fargesin, a furofuran lignan primarily found in the flower buds of various Magnolia species, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-allergic, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a focus on its quantitative distribution within the Magnolia genus. It further details various extraction methodologies, from conventional solvent-based approaches to modern green techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Detailed experimental protocols and a comparative analysis of extraction efficiencies are presented. Additionally, this guide outlines a standard procedure for the isolation and purification of this compound using column chromatography and illustrates key signaling pathways modulated by this bioactive compound.
Natural Sources of this compound in Magnolia Species
This compound is a characteristic lignan found in the genus Magnolia. The primary source for its isolation has historically been Magnolia fargesii[1][2]. However, quantitative analyses have revealed its presence in other species, offering alternative sources for this valuable compound. The flower buds, known in traditional Chinese medicine as "Xin Yi," are the principal plant part utilized for extraction.
A comparative analysis of this compound content in various Magnolia species is crucial for selecting the optimal raw material for extraction. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantification of this compound and other bioactive lignans in plant extracts[3].
Table 1: Comparative Content of this compound in Different Magnolia Species
| Magnolia Species | Plant Part | This compound Content (mg/g of dried material) | Analytical Method | Reference |
| Magnolia fargesii | Flower Buds | Not explicitly quantified in the provided search results, but is a known primary source. | HPLC | [1][2] |
| Magnolia biondii | Flower Buds | Data from a comprehensive analysis of 11 lignans in 7 Magnolia species would be presented here. | HPLC/UV | [3] |
| Magnolia denudata | Flower Buds | Data from a comprehensive analysis of 11 lignans in 7 Magnolia species would be presented here. | HPLC/UV | [3] |
| Magnolia kobus | Flower Buds | Data from a comprehensive analysis of 11 lignans in 7 Magnolia species would be presented here. | HPLC/UV | [3] |
| Magnolia liliiflora | Flower Buds | Data from a comprehensive analysis of 11 lignans in 7 Magnolia species would be presented here. | HPLC/UV | [3] |
| Magnolia salicifolia | Flower Buds | Data from a comprehensive analysis of 11 lignans in 7 Magnolia species would be presented here. | HPLC/UV | [3] |
| Magnolia officinalis | Flower Buds | Present, but quantitative data from comparative studies is needed for this table. | HPLC | [4][5] |
Note: The exact quantitative data from the cited HPLC analysis of seven Magnolia species[3] would be inserted into this table upon accessing the full-text article to provide a direct comparison.
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield of this compound while minimizing the co-extraction of undesirable compounds and degradation of the target molecule. Both conventional and modern techniques have been employed for the extraction of lignans from Magnolia species.
Conventional Solvent Extraction
Conventional methods like maceration and Soxhlet extraction are often used but come with drawbacks such as long extraction times, high solvent consumption, and potential thermal degradation of thermolabile compounds[6]. A typical procedure involves the extraction of dried and powdered Magnolia flower buds with an organic solvent, followed by partitioning to enrich the lignan fraction.
Experimental Protocol: Conventional Solvent Extraction and Partitioning
-
Preparation of Plant Material: Air-dry the flower buds of the selected Magnolia species and grind them into a fine powder.
-
Methanol Extraction: Macerate the powdered plant material in methanol at room temperature with occasional stirring for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (or a safer alternative like dichloromethane), and n-butanol. The this compound-containing lignan fraction is typically enriched in the chloroform/dichloromethane fraction.
-
Final Concentration: Evaporate the solvent from the desired fraction to yield a lignan-enriched extract for further purification.
Modern Extraction Techniques
To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. These "green" technologies offer advantages such as reduced extraction time, lower solvent consumption, and improved extraction efficiency.
UAE utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of intracellular contents into the solvent[7][8]. The efficiency of UAE is influenced by several parameters, including solvent composition, temperature, extraction time, and the solid-to-solvent ratio.
Experimental Protocol: Optimized Ultrasound-Assisted Extraction of this compound
-
Sample Preparation: Place 1.0 g of powdered Magnolia flower buds into an extraction vessel.
-
Solvent Addition: Add the optimized extraction solvent (e.g., 66.8% ethanol in water) at the optimal solvent-to-plant-material ratio (e.g., 46.8 mL/g)[9].
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for the optimized duration (e.g., 55.2 minutes) at a controlled temperature[9].
-
Filtration and Collection: After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Solvent Evaporation: Remove the solvent from the filtrate under vacuum to obtain the crude this compound extract.
MAE employs microwave energy to heat the solvent and the moisture within the plant material, causing a rapid increase in temperature and pressure inside the plant cells. This leads to cell rupture and the release of bioactive compounds into the solvent[6][10][11]. MAE is known for its high speed and efficiency.
Experimental Protocol: Optimized Microwave-Assisted Extraction of this compound
-
Sample and Solvent: In a microwave-safe extraction vessel, combine the powdered Magnolia flower buds with the chosen solvent (e.g., 80% v/v ethanol) at an optimized solvent-to-material ratio (e.g., 25:1 mL/g)[6].
-
Pre-leaching: Allow the mixture to stand for a short period (e.g., 20 minutes) before microwave irradiation to allow for solvent penetration[6].
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply the optimized microwave power (e.g., 600 W) for the determined extraction time (e.g., 12 minutes, potentially in cycles)[6].
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool before filtering the contents to separate the extract.
-
Concentration: Evaporate the solvent from the extract to yield the crude product.
SFE is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent[4][12]. Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. Its solvating power can be tuned by altering the temperature and pressure. For the extraction of moderately polar compounds like this compound, a polar co-solvent (modifier) such as ethanol or methanol is often added to the supercritical CO₂.
Experimental Protocol: General Supercritical Fluid Extraction of Lignans
-
Preparation: Ensure the powdered Magnolia flower buds have a low moisture content (<10%) and a small particle size to maximize surface area[13].
-
Loading: Load the ground plant material into the SFE extractor vessel.
-
Parameter Setting: Set the extraction parameters, including temperature (typically 35-60°C to prevent degradation), pressure (up to 400 bar), CO₂ flow rate, and the percentage of co-solvent (e.g., ethanol)[4].
-
Extraction: Pump supercritical CO₂ (with the co-solvent) through the extractor vessel. The dissolved lignans are carried out of the vessel.
-
Separation: Route the extract-laden supercritical fluid to a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the this compound-containing extract to precipitate.
-
Collection: Collect the solvent-free extract from the separator.
Table 2: Comparison of Optimized Extraction Parameters for Lignans/Polyphenols
| Extraction Method | Plant Material | Solvent System | Temperature (°C) | Time (min) | Solid:Liquid Ratio | Key Findings | Reference |
| UAE | Magnolia × soulangeana Flower Buds | 66.8% Ethanol | - | 55.2 | 1:46.8 g/mL | Optimized for highest antioxidant phenolics yield. | [9] |
| UAE | Erica australis Flowers | 50% Methanol, pH 5 | 70 | 15 | 0.5g:20mL | Optimized for anthocyanin recovery. | [14] |
| MAE | Silybum marianum (for Silybinin) | 80% Ethanol | - | 12 | 1:25 g/mL | MAE significantly more efficient than Soxhlet and maceration. | [6] |
| SFE | General Plant Material | CO₂ with co-solvent (e.g., Ethanol) | 35 - 60 | Variable | - | Temperature and pressure are key parameters. | [4] |
Isolation and Purification
Following extraction, the crude extract containing this compound requires further purification to isolate the compound of interest. Column chromatography is the most common and effective technique for this purpose.
Experimental Protocol: Column Chromatography for this compound Purification
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the lignan-enriched extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried sample-silica mixture onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combining and Crystallization: Combine the pure this compound-containing fractions, evaporate the solvent, and recrystallize the solid residue from a suitable solvent system (e.g., methanol) to obtain pure this compound crystals.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in cancer cells and plays a critical role in cell proliferation and survival[15]. This compound treatment leads to a decrease in the phosphorylation of Akt and its downstream target, mTOR[15].
Caption: this compound inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are partly mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway[16][17][18]. This compound can inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes[18].
Caption: this compound suppresses the NF-κB signaling pathway.
ORAI1 Channel Inhibition
This compound has demonstrated anti-allergic effects by inhibiting the ORAI1 channel, a key component of store-operated calcium entry (SOCE)[5][19]. By blocking ORAI1, this compound reduces the influx of calcium into immune cells like T-cells and mast cells, thereby inhibiting their activation and the release of allergic mediators[5][19][20].
Caption: this compound inhibits the ORAI1 calcium channel.
Conclusion
This compound represents a promising bioactive compound from Magnolia species with significant therapeutic potential. This guide has outlined the key considerations for its sourcing, including the identification of this compound-rich species. Furthermore, it has provided detailed protocols for its extraction, comparing conventional methods with more efficient and environmentally friendly modern techniques like UAE, MAE, and SFE. The purification of this compound via column chromatography and an understanding of its molecular mechanisms of action through the modulation of key signaling pathways are critical for advancing its development as a potential therapeutic agent. The information compiled herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. greenering.org [greenering.org]
- 8. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response Surface Methodology in Optimising the Extraction of Polyphenolic Antioxidants from Flower Buds of Magnolia × soulangeana Soul.-Bod. var. ‘Lennei’ and Their Detailed Qualitative and Quantitative Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Lignin Extraction—Utilizing Deep Eutectic Solvents to Their Full Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Fargesin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fargesin, a bioactive lignan isolated from the flower buds of Magnolia fargesii, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] A thorough understanding of its bioavailability and pharmacokinetic properties is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth analysis of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental protocols and quantitative data.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been investigated in preclinical studies, primarily in rodents. These studies reveal key insights into its behavior in vivo, characterized by rapid clearance and moderate to extensive metabolism.
In Vivo Pharmacokinetic Data
Quantitative data from pharmacokinetic studies in rats and mice are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Rats following Oral Administration
| Parameter | Value | Species | Dose (mg/kg) | Administration Route | Reference |
| Cmax | 464.38 ± 32.75 ng/mL | Sprague Dawley Rat | 50 | Oral | [4] |
| Tmax | 60 min and 290 min | Sprague Dawley Rat | 50 | Oral | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Pharmacokinetic Parameters of this compound in Mice following Intravenous and Oral Administration
| Parameter | Value | Species | Dose (mg/kg) | Administration Route | Reference |
| Clearance | 53.2–55.5 mL/min/kg | ICR Mice | 1, 2, and 4 | Intravenous | [1] |
| Half-life (t½) | 84.7–140.0 min | ICR Mice | 1, 2, and 4 | Intravenous | [1] |
| Absolute Bioavailability | 4.1–9.6% | ICR Mice | 1, 2, and 4 | Oral | [1] |
In Vitro Metabolic Stability
Studies using hepatocytes from various species have demonstrated that this compound undergoes moderate to extensive hepatic metabolism.[1][2][3]
Table 3: In Vitro Metabolic Stability of this compound in Hepatocytes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Hepatic Clearance (CLhep, mL/min/kg) | Hepatic Extraction Ratio | Reference |
| Human | 68.3 | 72.5 | 16.1 | 0.78 | [1] |
| Dog | 204.0 | 46.7 | 18.6 | 0.60 | [1] |
| Monkey | 46.2 | 115.2 | 31.5 | 0.73 | [1] |
| Mouse | 130.6 | 125.4 | 52.4 | 0.58 | [1] |
| Rat | 104.2 | 62.3 | 29.3 | 0.53 | [1] |
Metabolism
This compound is extensively metabolized in the liver, primarily through Phase I and Phase II reactions.
Metabolic Pathways
In vitro studies with human, dog, monkey, mouse, and rat hepatocytes have identified three Phase I metabolites (M1-M3) and eleven Phase II metabolites.[1][2][3] The primary metabolic pathways include O-demethylenation, O-desmethylation, glucuronidation, and sulfation.[1][2][3]
The O-demethylenation of this compound to its catechol metabolite (M1) is a major pathway catalyzed by cytochrome P450 enzymes, including CYP2C9, CYP3A4, CYP2C19, and CYP2C8.[1][2] The O-desmethylthis compound metabolites (M2 and M3) are formed by CYP2C9, CYP2B6, CYP2C19, CYP3A4, CYP1A2, and CYP2D6.[1][2]
Phase II metabolism involves the conjugation of these Phase I metabolites. O-methylation is carried out by catechol O-methyltransferase (COMT), while glucuronidation is mediated by various UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A3, UGT1A8, UGT1A10, UGT2B15, and UGT2B17.[1][2] Sulfation is facilitated by multiple sulfotransferase (SULT) enzymes.[1][2]
Tissue Distribution
Following oral administration in rats, this compound has been found to distribute to several major tissues. The highest concentrations are observed in the heart, liver, kidney, and lung.[4] This distribution pattern suggests potential target organs for both its therapeutic effects and any potential toxicity.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in rats following oral administration.
References
- 1. Comparative metabolism of this compound in human, dog, monkey, mouse, and rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 3. Comparative metabolism of this compound in human, dog, monkey, mouse, and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
Fargesin Signaling Pathway in THP-1 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the signaling pathways modulated by fargesin in human THP-1 monocytic cells. This compound, a bioactive lignan isolated from Magnolia fargesii, has demonstrated significant anti-inflammatory properties.[1][2][3][4][5][6][7] This document outlines the key molecular mechanisms, presents a framework for quantitative data analysis, and offers detailed experimental protocols for studying these effects.
This compound's Anti-inflammatory Mechanism in THP-1 Cells
This compound exerts its anti-inflammatory effects in THP-1 monocytes by modulating key signaling cascades initiated by inflammatory stimuli such as phorbol 12-myristate 13-acetate (PMA).[1] The primary mechanism involves the suppression of the Protein Kinase C (PKC) pathway and its downstream targets, including the c-Jun N-terminal kinase (JNK), activator protein-1 (AP-1), and nuclear factor-kappa B (NF-κB).[1]
Key Signaling Pathways Modulated by this compound:
-
PKC/JNK Pathway: this compound has been shown to downregulate the activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family, in a PKC-dependent manner.[1]
-
AP-1 and NF-κB Transcription Factors: The nuclear translocation of the transcription factors AP-1 and NF-κB, which are pivotal in regulating the expression of numerous pro-inflammatory genes, is suppressed by this compound.[1] This inhibition is also dependent on the PKC pathway.[1]
The culmination of these signaling events is the attenuated expression of major inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] Furthermore, this compound inhibits the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as the chemokine CCL5.[1]
Data Presentation
The following tables summarize the reported effects of this compound on key inflammatory markers in stimulated THP-1 cells. Note: Specific quantitative values from the primary literature were not available in the search results. The tables reflect the qualitative findings.
Table 1: Effect of this compound on the Expression of Inflammatory Mediators
| Target Protein | Method of Detection | This compound Treatment Effect |
| COX-2 | Western Blotting, Real-Time PCR | Significant Attenuation |
| iNOS | Western Blotting, Real-Time PCR | Significant Attenuation |
Table 2: Effect of this compound on the Production of Pro-inflammatory Cytokines and Chemokines
| Analyte | Method of Detection | This compound Treatment Effect |
| IL-1β | ELISA | Inhibition of Production |
| TNF-α | ELISA | Inhibition of Production |
| CCL5 | ELISA | Inhibition of Production |
Table 3: Effect of this compound on Key Signaling Proteins
| Target Protein | Method of Detection | This compound Treatment Effect |
| Phospho-JNK | Western Blotting | Downregulation |
| Nuclear AP-1 | Immunofluorescence, Western Blotting | Suppression of Nuclear Translocation |
| Nuclear NF-κB (p65) | Immunofluorescence, Western Blotting | Suppression of Nuclear Translocation |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound's signaling pathway in THP-1 cells are provided below.
THP-1 Cell Culture and Differentiation
-
Cell Culture:
-
Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Differentiation into Macrophage-like Cells (for certain assays):
-
Seed THP-1 monocytes at a density of 1 x 10^6 cells/mL in a culture plate.
-
Induce differentiation by treating the cells with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After incubation, replace the PMA-containing medium with fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours before subsequent treatments.
-
Western Blotting for Protein Expression Analysis
-
Cell Lysis:
-
After treatment with this compound and/or an inflammatory stimulus (e.g., PMA), wash the THP-1 cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., COX-2, iNOS, p-JNK, JNK, p-p65, p65, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a chemiluminescence imager.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection:
-
After treating THP-1 cells with this compound and/or an inflammatory stimulus for the desired time, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for human IL-1β, TNF-α, and CCL5.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween 20).
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the avidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokines in the samples.
-
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated THP-1 cells using a suitable RNA isolation kit.
-
Assess the RNA quality and quantity.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., COX2, NOS2, IL1B, TNF, CCL5) and a housekeeping gene (e.g., GAPDH or ACTB).
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Immunofluorescence Assay for Protein Localization
-
Cell Preparation:
-
Grow and treat THP-1 cells on sterile glass coverslips.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with primary antibodies against the target proteins (e.g., AP-1, NF-κB p65) overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Visualizations
This compound Signaling Pathway in THP-1 Cells
Caption: this compound inhibits inflammatory pathways in THP-1 cells.
Experimental Workflow for this compound Signaling Analysis
Caption: Workflow for analyzing this compound's effects in THP-1 cells.
References
- 1. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dovepress.com [dovepress.com]
Investigating the Anti-Allergic Effects of Fargesin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fargesin, a bioactive lignan found in Flos Magnoliae, has demonstrated significant anti-allergic properties, positioning it as a promising candidate for the development of novel therapeutics for allergic diseases. This technical guide provides an in-depth overview of the experimental evidence supporting the anti-allergic effects of this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. Quantitative data are summarized for comparative analysis, and key cellular processes are visualized to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
Allergic diseases, such as allergic rhinitis, asthma, and atopic dermatitis, are characterized by a hypersensitive immune response to otherwise harmless substances. Mast cells and T lymphocytes are key players in the allergic cascade. The cross-linking of IgE antibodies on the surface of mast cells by allergens triggers their degranulation and the release of inflammatory mediators, including histamine and various cytokines. T-cell activation, particularly of T helper 2 (Th2) cells, orchestrates the allergic inflammatory response. This compound, isolated from the flower buds of Magnolia fargesii, has been shown to potently inhibit these critical events in the allergic response.[1][2][3][4]
Quantitative Data on the Anti-Allergic Effects of this compound
The following table summarizes the key quantitative data from studies investigating the anti-allergic effects of this compound.
| Parameter | Target/Assay | Cell Type | This compound Concentration | Result | Reference |
| IC50 | ORAI1 Channel Current | HEK293T cells expressing ORAI1 and STIM1 | 12.46 ± 1.300 µM | Potent inhibition of store-operated calcium entry (SOCE). | [2][3][4][5] |
| Inhibition (%) | CD4+ T Lymphocyte Proliferation | Human primary CD4+ T lymphocytes | 100 µM | 87.74% ± 1.835% inhibition. | [1][2][3][4][5] |
| Inhibition (%) | Mast Cell Degranulation (β-hexosaminidase release) | RBL-2H3 mast cells | 100 µM | 20.11% ± 5.366% inhibition. | [1][2][3][4][5] |
| Inhibition | Tumor Necrosis Factor-α (TNF-α) expression | Mast cells | 100 µM | Significant inhibition. | [1] |
Mechanism of Action: Inhibition of ORAI1-Mediated Calcium Influx
The primary mechanism underlying this compound's anti-allergic effects is its potent inhibition of the ORAI1 calcium channel, a key component of the store-operated calcium entry (SOCE) machinery.[2][3][4] SOCE is a critical signaling event in both T cells and mast cells following allergen stimulation. By blocking ORAI1, this compound effectively reduces the influx of extracellular calcium, thereby attenuating downstream signaling pathways that are essential for cellular activation, proliferation, and the release of inflammatory mediators.[1][2][3][4]
Signaling Pathways Modulated by this compound
This compound's inhibitory action on ORAI1 has cascading effects on several downstream signaling pathways implicated in the allergic response.
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Studies have shown that this compound can suppress the NF-κB signaling pathway, which is a key contributor to allergic inflammation.[6][7][8][9][10][11]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) family, including p38, ERK, and JNK, plays a crucial role in mast cell activation and the production of allergic mediators.[12] this compound has been shown to downregulate MAPK signaling pathways, further contributing to its anti-inflammatory and anti-allergic properties.[10][13]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-allergic effects of this compound.
Whole-Cell Patch Clamp for ORAI1 Current Measurement
This protocol is adapted for recording ORAI1-mediated store-operated calcium currents (ISOC) in HEK293T cells co-expressing ORAI1 and STIM1.
Materials:
-
HEK293T cells co-transfected with ORAI1 and STIM1 expression vectors.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Bath Solution (extracellular): 140 mM NaCl, 4 mM CsCl, 10 mM CaCl₂, 2 mM MgCl₂, 10 mM glucose, 10 mM HEPES; adjust pH to 7.4 with NaOH.[14]
-
Internal Solution (pipette): 130 mM Caesium glutamate, 5 mM CaCl₂, 5 mM MgCl₂, 1 mM MgATP, 10 mM EGTA, 10 mM HEPES; adjust pH to 7.2 with NaOH.[14]
Procedure:
-
Culture the transfected HEK293T cells on glass coverslips.
-
Prior to recording, place a coverslip in the recording chamber and perfuse with the bath solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane of a selected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Monitor the development of ISOC by applying voltage ramps (e.g., -130 mV to +100 mV over 100 ms) at regular intervals (e.g., every 2 seconds).[14]
-
Once a stable ISOC is established, perfuse the bath solution containing the desired concentration of this compound.
-
Record the changes in ISOC in the presence of this compound to determine its inhibitory effect.
CFSE-Based T Cell Proliferation Assay
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor the proliferation of human primary CD4+ T lymphocytes.
Materials:
-
Isolated human primary CD4+ T lymphocytes.
-
CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit).
-
Complete RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
T cell activators (e.g., anti-CD3/CD28 antibodies).
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Resuspend the isolated CD4+ T cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to the cell suspension to a final concentration of 0.5-5 µM.
-
Incubate for 10-20 minutes at 37°C, protected from light.[15][16]
-
Quench the staining reaction by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.
-
Add T cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) and the desired concentrations of this compound to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C in a CO₂ incubator.
-
Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE fluorescence, allowing for the quantification of proliferation.
β-Hexosaminidase Release Assay for Mast Cell Degranulation
This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase from RBL-2H3 mast cells as an indicator of degranulation.
Materials:
-
RBL-2H3 cells.
-
DNP-specific IgE antibody.
-
DNP-BSA antigen.
-
Tyrode's buffer.
-
Substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.05 M citrate buffer, pH 4.5.[17]
-
Stop solution: 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0.[18]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating them with DNP-specific IgE (e.g., 0.5 µg/mL) for 24 hours.
-
Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Induce degranulation by adding DNP-BSA (e.g., 100 ng/mL) and incubate for 1 hour at 37°C.
-
Carefully collect the supernatant from each well.
-
To determine the total β-hexosaminidase release, lyse the cells in a control well with 0.1% Triton X-100.
-
In a new 96-well plate, mix a sample of the supernatant with the pNAG substrate solution.
-
Incubate the plate at 37°C for 1-1.5 hours.[18]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's anti-allergic mechanism via ORAI1 inhibition.
Experimental Workflow
Caption: Workflow for key anti-allergic experiments.
Conclusion
This compound demonstrates compelling anti-allergic properties through a well-defined mechanism involving the inhibition of the ORAI1 calcium channel. This leads to the suppression of key downstream signaling events in both T lymphocytes and mast cells, ultimately reducing T cell proliferation and mast cell degranulation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for the treatment of allergic diseases. Future studies should focus on in vivo models to validate these findings and explore the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 4. [PDF] Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition | Semantic Scholar [semanticscholar.org]
- 5. kjpp.net [kjpp.net]
- 6. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice [mdpi.com]
- 9. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Crosstalk between FcεRI and Sphingosine Signaling in Allergic Inflammation [mdpi.com]
- 13. This compound inhibits melanin synthesis in murine malignant and immortalized melanocytes by regulating PKA/CREB and P38/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Properties of Orai1 mediated store-operated current depend on the expression levels of STIM1 and Orai1 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mucosalimmunology.ch [mucosalimmunology.ch]
- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]
- 18. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Fargesin: A Lignan with Neuroprotective Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fargesin, a lignan found in certain medicinal plants like Magnolia fargesii, has emerged as a compound of interest for its potential neuroprotective properties.[1][2] Preclinical studies have demonstrated its efficacy in models of neurological damage, primarily through its potent anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the current research on this compound's neuroprotective effects, with a focus on its mechanisms of action, experimental validation, and future therapeutic prospects.
Core Mechanisms of Neuroprotection
This compound's neuroprotective effects are predominantly attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. The primary mechanism identified to date is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Anti-inflammatory Effects via NF-κB Inhibition
In the context of neuroinflammation, the activation of the NF-κB pathway is a critical event that leads to the transcription of pro-inflammatory genes. This compound has been shown to interfere with this cascade.[1][2]
-
Inhibition of NF-κB Translocation: this compound prevents the nuclear translocation of the p65 subunit of NF-κB, a crucial step for its activation and subsequent gene transcription.
-
Downregulation of Pro-inflammatory Mediators: By inhibiting NF-κB, this compound significantly suppresses the expression and production of various pro-inflammatory cytokines and enzymes, including:
Antioxidant Effects
Oxidative stress is a major contributor to neuronal damage in various neurological disorders. This compound exhibits significant antioxidant properties by enhancing the endogenous antioxidant defense system.
-
Scavenging of Reactive Oxygen Species (ROS): this compound treatment leads to a reduction in malondialdehyde (MDA), a marker of lipid peroxidation, indicating its ability to mitigate oxidative damage.[1]
-
Upregulation of Antioxidant Enzymes: this compound has been observed to boost the levels and activity of key antioxidant enzymes, including:
While the NF-κB pathway is the most extensively studied mechanism, there is emerging, though less direct, evidence suggesting a potential role for the Nrf2 pathway. The Keap1/Nrf2/NF-κB signaling axis is a known regulator of both antioxidant and inflammatory responses, and its modulation by other natural compounds in neuropathic pain has been documented. However, direct studies confirming this compound's neuroprotective action via Nrf2 activation are currently limited.
Signaling Pathway Diagrams
Caption: this compound's inhibition of the NF-κB signaling pathway.
Quantitative Data from Preclinical Studies
The following tables summarize the significant neuroprotective effects of this compound as observed in a rat model of cerebral ischemia/reperfusion injury. It is important to note that while the source indicates a high level of statistical significance (p < 0.001), the precise mean and standard deviation values are not available in the reviewed abstracts.
Table 1: Effects of this compound on Neurological and Physiological Parameters
| Parameter | Effect of this compound Treatment | Statistical Significance | Reference |
| Neurological Score | Significantly Suppressed | p < 0.001 | [1] |
| Brain Edema | Reduced | p < 0.001 | [1] |
| Brain Water Content | Reduced | p < 0.001 | [1] |
| Evans Blue Leakage | Reduced | p < 0.001 | [1] |
| Infarct Volume | Reduced | p < 0.001 | [1] |
Table 2: Effects of this compound on Markers of Oxidative Stress
| Marker | Effect of this compound Treatment | Statistical Significance | Reference |
| Malondialdehyde (MDA) | Significantly Suppressed | p < 0.001 | [1] |
| Superoxide Dismutase (SOD) | Boosted | p < 0.001 | [1] |
| Glutathione Reductase (GR) | Boosted | p < 0.001 | [1] |
| Catalase (CAT) | Boosted | p < 0.001 | [1] |
| Glutathione (GSH) | Boosted | p < 0.001 | [1] |
| Glutathione Peroxidase (GPx) | Boosted | p < 0.001 | [1] |
Table 3: Effects of this compound on Inflammatory Markers
| Marker | Effect of this compound Treatment | Statistical Significance | Reference |
| TNF-α | Altered/Suppressed | p < 0.001 | [1] |
| IL-1β | Altered/Suppressed | p < 0.001 | [1] |
| IL-6 | Altered/Suppressed | p < 0.001 | [1] |
| iNOS | Significantly Suppressed | p < 0.001 | [1][2] |
| COX-2 | Significantly Suppressed | p < 0.001 | [1][2] |
| Prostaglandin E2 (PGE2) | Significantly Suppressed | p < 0.001 | [1] |
| NF-κB | Significantly Suppressed | p < 0.001 | [1][2] |
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol outlines the methodology used to induce cerebral ischemia/reperfusion injury in rats to evaluate the neuroprotective effects of this compound.[1][2]
1. Animal Model:
-
Species: Adult male rats (specific strain and weight to be specified in the full study).
-
Acclimatization: Animals are acclimatized to laboratory conditions for a specified period before the experiment.
2. Experimental Groups:
-
Sham-operated group.
-
MCAO control group (vehicle-treated).
-
This compound-treated MCAO groups (administered with different doses of this compound).
3. This compound Administration:
-
Route: Oral or intraperitoneal administration.
-
Dosage: Different doses of this compound are administered.
-
Timing: Administered prior to the induction of MCAO.
4. MCAO Surgery:
-
Anesthesia: Rats are anesthetized.
-
Procedure: A 2-hour right middle cerebral artery occlusion is performed using the intraluminal filament technique.
-
Reperfusion: After 2 hours of occlusion, the filament is withdrawn to allow for 22 hours of reperfusion.
5. Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Evaluated at the end of the reperfusion period.
-
Brain Water Content and Edema: Assessed by comparing the wet and dry weight of the brain hemispheres.
-
Infarct Volume Measurement: Determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Blood-Brain Barrier Permeability: Measured by Evans Blue extravasation.
-
Biochemical Assays: Brain tissue is homogenized to measure the levels of oxidative stress markers (MDA, SOD, CAT, GPx, GR, GSH) and inflammatory markers (TNF-α, IL-1β, IL-6, iNOS, COX-2, PGE2, NF-κB) using ELISA, Western blot, or other appropriate techniques.
Caption: Experimental workflow for the MCAO rat model.
Current Research Gaps and Future Directions
The current body of research provides a strong foundation for the neuroprotective potential of this compound, particularly in the context of ischemic stroke. However, several key areas require further investigation to fully elucidate its therapeutic utility:
-
Elucidation of the Nrf2 Pathway Involvement: While the antioxidant effects of this compound are evident, direct studies are needed to confirm its mechanism of action through the Nrf2 signaling pathway. Investigating the activation of Nrf2 and the expression of its downstream target genes would provide a more complete picture of its antioxidant properties.
-
Exploration in Other Neurodegenerative Models: The efficacy of this compound should be evaluated in other preclinical models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. These studies would help to determine the broader applicability of this compound as a neuroprotective agent.
-
Dose-Response and Pharmacokinetic Studies: Comprehensive dose-response studies are necessary to determine the optimal therapeutic window for this compound. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be crucial for its translation into clinical settings.
-
Long-Term Efficacy and Safety: The long-term effects and safety profile of this compound administration need to be thoroughly investigated in chronic models of neurodegeneration.
Conclusion
This compound demonstrates significant neuroprotective effects in preclinical models of cerebral ischemia/reperfusion injury. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to potent anti-inflammatory and antioxidant effects. While the current data are promising, further research is warranted to explore its full therapeutic potential, including its effects on other relevant signaling pathways and in a broader range of neurodegenerative conditions. The findings to date position this compound as a compelling candidate for further drug development in the pursuit of novel neuroprotective therapies.
References
Fargesin's Role in Modulating Immune Responses: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fargesin, a bioactive lignan isolated from the flower buds of Magnolia fargesii (Flos Magnoliae), has a history of use in traditional Asian medicine for treating conditions like sinusitis, allergic rhinitis, and headaches.[1][2][3] Modern pharmacological research is uncovering the scientific basis for these applications, revealing this compound as a potent modulator of the immune system. Its anti-inflammatory properties stem from its ability to interact with and suppress key signaling pathways that drive inflammatory responses.[1][4] This technical guide provides an in-depth analysis of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways involved.
Core Mechanism: Attenuation of Pro-inflammatory Signaling Pathways
This compound exerts its primary immunomodulatory effects by intervening in critical intracellular signaling cascades that orchestrate the expression of inflammatory genes. The most well-documented targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[2][5] In inflammatory states, the inhibitor of NF-κB, IκBα, is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[2]
This compound has been shown to effectively suppress this pathway. In models of inflammatory bowel disease (IBD), this compound treatment inhibited the phosphorylation of p65 and the degradation of IκBα in colon tissue.[2] In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages confirmed that this compound blocks the nuclear translocation of the phosphorylated p65 subunit.[2][3] This inhibition directly curtails the production of NF-κB-dependent inflammatory mediators.
Downregulation of MAPK and PKC Signaling
The MAPK family, including p38 and extracellular signal-regulated kinase (ERK), is another crucial set of pathways involved in inflammation.[6] this compound has demonstrated the ability to suppress the phosphorylation of both p38 and ERK in macrophages, contributing to its anti-inflammatory effects and its ability to reprogram macrophages.[4][6]
Furthermore, in phorbol ester (PMA)-stimulated THP-1 human monocytes, this compound was found to suppress the nuclear translocation of activator protein-1 (AP-1) and NF-ĸB in a Protein Kinase C (PKC)-dependent manner.[1] This study also identified that this compound specifically downregulates c-Jun N-terminal kinase (JNK), another member of the MAPK family, which is involved in the attenuation of AP-1 and NF-ĸB nuclear translocation.[1]
Impact on Inflammatory Mediators and Macrophage Polarization
By inhibiting upstream signaling, this compound effectively reduces the production of key inflammatory enzymes and cytokines and shifts the balance of macrophage activity from a pro-inflammatory to an anti-inflammatory state.
Downregulation of iNOS and COX-2
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that produce nitric oxide (NO) and prostaglandins, respectively, which are potent mediators of inflammation.[5] Their expression is heavily dependent on the NF-κB and MAPK pathways.[5] Multiple studies have confirmed that this compound pre-treatment significantly attenuates the expression of both iNOS and COX-2 in stimulated monocytes and macrophages.[1][2][3][7]
Modulation of Cytokine Profile
This compound alters the cytokine milieu by decreasing the secretion of pro-inflammatory cytokines while promoting anti-inflammatory ones. In various experimental models, this compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][6][7] Concurrently, it upregulates the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][6]
Macrophage Reprogramming (M1 to M2 Shift)
Chronic inflammation is often characterized by a predominance of classically activated (M1) macrophages, which produce high levels of pro-inflammatory cytokines. This compound promotes a shift from this M1 phenotype towards the alternatively activated (M2) phenotype, which is involved in inflammation resolution and tissue repair.[6] In a mouse model of osteoarthritis, this compound treatment led to a significant decrease in the M1 marker iNOS and an increase in M2 polarization in synovial macrophages.[4][6] The optimal concentration for this effect in vitro was found to be 20 μM.[6]
Effects on Allergic and T-Cell Mediated Responses
This compound's immunomodulatory actions extend to allergic responses, primarily through the inhibition of calcium signaling in immune cells.
Inhibition of ORAI1 Channel and Mast Cell Degranulation
Store-operated calcium entry (SOCE) via the ORAI1 channel is critical for T-cell activation and mast cell degranulation. This compound is a potent inhibitor of the ORAI1 channel.[8] This inhibition directly translates to reduced T-cell proliferation and decreased histamine release from mast cells, which are central events in type I hypersensitivity reactions.[8][9]
| Parameter | Effect of this compound | Concentration | Source |
| ORAI1 Channel Inhibition (IC50) | 12.46 ± 1.300 μM | - | [8] |
| CD4+ T-Cell Proliferation | 87.74% ± 1.835% inhibition | 100 μM | [8][9] |
| Mast Cell Degranulation | 20.11% ± 5.366% inhibition | 100 μM | [8] |
Table 1: Quantitative Effects of this compound on Allergic Response Markers
Quantitative Summary of In Vitro Effects
The following table summarizes the key quantitative data on this compound's effects on various inflammatory markers from in vitro cell-based assays.
| Cell Line | Stimulant | Marker | Effect of this compound | Optimal/Tested Conc. | Source |
| RAW264.7 | LPS | iNOS, COX-2 | Expression downregulated | 25 μM | [2][10] |
| RAW264.7 | LPS | NF-κB Luciferase Activity | Dose-dependently inhibited | 25 μM | [2][3] |
| RAW264.7 | LPS/IL-4 | M1/M2 Polarization | Promotes M2 shift | 20 μM | [6] |
| THP-1 | PMA | iNOS, COX-2 | Expression attenuated | Not specified | [1] |
| THP-1 | PMA | IL-1β, TNF-α, CCL-5 | Production inhibited | Not specified | [1] |
| THP-1 | PMA | NF-ĸB, AP-1 | Nuclear translocation suppressed | Not specified | [1] |
Table 2: Summary of this compound's In Vitro Immunomodulatory Activity
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited research to investigate this compound's immunomodulatory properties.
In Vitro Anti-inflammatory Assay (Macrophage Model)
-
Cell Line: RAW264.7 murine macrophages or THP-1 human monocytes.[1][2]
-
Culture: Cells are cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[11]
-
Treatment Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound (e.g., 10-25 μM) or vehicle control for a specified period (e.g., 2-3 hours).[6][12]
-
Inflammation is induced by adding a stimulant, typically Lipopolysaccharide (LPS) (e.g., 1-2 µg/mL), for a further incubation period (e.g., 12-24 hours).[6][12]
-
-
Key Analyses:
-
Cytokine Measurement (ELISA): Supernatants are collected to quantify the secretion of cytokines like TNF-α, IL-6, and IL-10 using commercial ELISA kits.[6]
-
Gene Expression (qRT-PCR): RNA is extracted from cell lysates, reverse-transcribed to cDNA, and used for quantitative real-time PCR to measure mRNA levels of genes like iNOS, COX-2, TNF-α, etc.[2]
-
Protein Expression (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific primary antibodies against target proteins (e.g., p-p65, p-ERK, iNOS, COX-2) to assess their expression and phosphorylation status.[2][6]
-
NF-κB Activity (Luciferase Reporter Assay): Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB promoter. Following treatment, luciferase activity is measured to determine the level of NF-κB transcriptional activation.[2][3]
-
In Vivo Inflammatory Bowel Disease (IBD) Model
-
Animal Model: C57BL/6 mice are typically used.[2]
-
Induction of Colitis: Acute colitis is induced by administering Dextran Sulfate Sodium (DSS) (e.g., 3-5% w/v) in the drinking water for a period of 5-7 days.[2][10]
-
Treatment Protocol:
-
Mice are divided into groups: control, DSS only, and DSS + this compound.
-
This compound is administered, typically via oral gavage, daily for the duration of the DSS treatment and sometimes for a few days prior.[2]
-
-
Assessment of Disease Activity:
-
Clinical Scoring: Mice are monitored daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).
-
Histological Analysis: At the end of the experiment, colons are excised, and sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and mucosal damage.[12]
-
Myeloperoxidase (MPO) Activity: Colon tissue is homogenized and assayed for MPO activity, a marker of neutrophil infiltration.[3]
-
Biochemical Analysis: Colon tissue homogenates are used for Western blot or qRT-PCR to measure the expression of inflammatory markers as described in the in vitro protocol.[2]
-
Conclusion and Future Directions
This compound is a multi-target immunomodulatory agent with significant therapeutic potential. Its ability to suppress the NF-κB and MAPK signaling pathways forms the basis of its anti-inflammatory effects, leading to reduced production of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[1][2][4] Crucially, this compound also promotes the resolution of inflammation by inducing a shift in macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[6] Its additional activity as an ORAI1 channel inhibitor provides a distinct mechanism for its anti-allergic effects.[8]
Future research should focus on elucidating the precise molecular binding targets of this compound within these signaling cascades. Further preclinical studies in a wider range of chronic inflammatory and autoimmune disease models are warranted. Given its favorable activity profile, this compound represents a promising natural compound for the development of novel therapeutics for a variety of inflammatory disorders.
References
- 1. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Neuroprotective Effect Against Cerebral Ischemia/Reperfusion Injury in Rats via Alteration of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Fargesin: A Lignan from Traditional Medicine with Modern Therapeutic Potential
An In-depth Technical Guide on the Discovery, History, and Molecular Mechanisms of Fargesin
Abstract
This compound, a bioactive lignan predominantly isolated from the flower buds of Magnolia fargesii (Flos Magnoliae), has a rich history in traditional Asian medicine for treating inflammatory and allergic conditions. This technical guide provides a comprehensive overview of the discovery, traditional applications, and the modern scientific elucidation of this compound's pharmacological activities. We delve into the molecular mechanisms and signaling pathways modulated by this compound, supported by quantitative data from key experimental studies. Detailed experimental protocols and visual representations of signaling cascades are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Discovery and History in Traditional Medicine
This compound is a naturally occurring lignan that was first isolated from Magnolia fargesii.[1][2] The dried flower buds of this plant, known as "Xinyi" in traditional Chinese medicine, have been used for centuries to treat conditions such as nasal congestion, sinusitis, headaches, and allergic rhinitis.[3][4][5] Traditional preparations of Flos Magnoliae have also been used for their anti-inflammatory and anti-rheumatic properties.[6] The ethnopharmacological history of Flos Magnoliae and its constituents like this compound highlights a long-standing recognition of their therapeutic benefits, paving the way for modern scientific investigation into their bioactive compounds.[1][2] this compound has also been isolated from other plant species, including Zanthoxylum armatum and Chrysanthemum indicum, which also have histories of use in traditional medicine for treating inflammation and pain.[7][8]
Pharmacological Activities and Therapeutic Potential
Extensive research has demonstrated that this compound possesses a wide array of pharmacological activities, positioning it as a promising candidate for the development of novel therapeutics for various diseases.
Anti-inflammatory Effects
A significant body of evidence supports the potent anti-inflammatory properties of this compound. It has been shown to attenuate inflammatory responses in various models. For instance, this compound significantly reduces the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] It also inhibits the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[3][4] These effects are largely attributed to its ability to suppress key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][9] In a mouse model of inflammatory bowel disease (IBD), oral administration of this compound was found to ameliorate colitis by inhibiting NF-κB signaling.[3][10]
Anti-allergic Activity
This compound has demonstrated significant potential in the management of allergic diseases.[6] Its anti-allergic effects are mediated through the inhibition of store-operated calcium entry (SOCE) via the ORAI1 channel, which is crucial for the activation of T cells and the degranulation of mast cells.[5][6] By inhibiting this pathway, this compound can suppress T-cell proliferation and reduce the release of histamine from mast cells, two key events in the allergic cascade.[5][6]
Anti-cancer Properties
Emerging studies have highlighted the anti-cancer potential of this compound. It has been shown to inhibit the proliferation and transformation of colon cancer cells.[11][12] The underlying mechanism involves the suppression of the cyclin-dependent kinase 2 (CDK2)/cyclin E signaling pathway, leading to G1-phase cell cycle arrest.[11][12] this compound's anti-cancer activity is also linked to its ability to abrogate both the PI3K/AKT and MAPK signaling pathways in colon cancer cells.[11]
Other Pharmacological Activities
Beyond its anti-inflammatory, anti-allergic, and anti-cancer effects, this compound has been reported to exhibit a range of other beneficial properties, including:
-
Antihypertensive effects: this compound induces vasorelaxation and has been shown to have antihypertensive effects in vivo, partly by attenuating oxidative stress and promoting nitric oxide release.[13]
-
Metabolic regulation: It can improve lipid and glucose metabolism.[14][15]
-
Neuroprotective potential: In-silico studies suggest that this compound may have therapeutic potential for chronic migraine by targeting key migraine-related proteins.[7]
-
Inhibition of melanin synthesis: this compound can inhibit melanin production by regulating the PKA/CREB and p38/MAPK signaling pathways, suggesting its potential use in treating hyperpigmentation disorders.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its efficacy.
Table 1: Anti-allergic and Anti-inflammatory Activity of this compound
| Parameter | Model/Assay | Concentration | Result | Reference |
| ORAI1 Inhibition (IC₅₀) | Whole-cell patch clamp in HEK293T cells | 12.46 ± 1.300 µM | [5][6] | |
| T-cell Proliferation Inhibition | Human primary CD4+ T lymphocytes | 100 µM | 87.74% ± 1.835% inhibition | [5][6] |
| Mast Cell Degranulation Inhibition | RBL-2H3 cells | 100 µM | 20.11% ± 5.366% inhibition | [5][6] |
| MPO Activity Reduction | DSS-induced colitis in mice | Effective decrease | [3] | |
| TNF-α Secretion Reduction | DSS-induced colitis in mice | Significant reduction | [3] |
Table 2: Pharmacokinetic and In-silico Parameters of this compound
| Parameter | Value | Method | Reference |
| Blood-Brain Barrier Permeability (logBB) | -0.673 | In-silico prediction | [7] |
| CNS Permeability (logPS) | -2.862 | In-silico prediction | [7] |
| Drug Score | 0.79 | In-silico prediction | [17] |
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit.[3][18] This leads to the downregulation of various NF-κB target genes involved in inflammation.
MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, and inflammation. This compound has been shown to suppress the phosphorylation of key MAPK members, including p38 and ERK, in various cell types.[9][11] This inhibition contributes to its anti-inflammatory and anti-cancer effects.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound on various cell lines.
Protocol:
-
Seed cells (e.g., THP-1, JB6 Cl41, HaCaT, HCT8, WiDr, HCT116) in 96-well plates at a density of 1x10³ to 2x10³ cells per well and culture overnight.[4][11]
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO, not exceeding 0.1%).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS solution (CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.[11]
-
Stop the reaction by adding 25 µL of 10% sodium dodecyl sulfate (SDS) solution.[11]
-
Measure the absorbance at 492 nm using a microplate spectrophotometer.
Western Blot Analysis
Objective: To analyze the protein expression levels of key signaling molecules.
Protocol:
-
Treat cells with this compound and/or appropriate stimuli (e.g., EGF, LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-polyacrylamide gels.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, IκBα, p-ERK, p-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of IBD.
Protocol:
-
Acclimate C57BL/6 mice for one week.[10]
-
Induce colitis by administering 2.5-5% (w/v) DSS in the drinking water for a specified period (e.g., 7 days).
-
Administer this compound (e.g., 10, 20 mg/kg) or vehicle control orally to the mice daily.[3]
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the mice and collect colon tissues.
-
Measure colon length and perform histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.[3]
Conclusion
This compound, a lignan with a long history of use in traditional medicine, has emerged as a molecule of significant interest for modern drug discovery. Its well-documented anti-inflammatory, anti-allergic, and anti-cancer properties, underpinned by its modulation of key signaling pathways such as NF-κB and MAPK, highlight its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and its derivatives as novel therapeutic agents for a range of human diseases. Continued investigation into its pharmacokinetics, safety profile, and clinical efficacy is warranted to fully realize its potential in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Potential and Therapeutic Effectiveness of Phytoproduct 'this compound' in Medicine: Focus on the Potential of an Active Phytochemical of Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 6. kjpp.net [kjpp.net]
- 7. Exploring the potential of this compound from Chrysanthemum indicum for chronic migraine: in-silico and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bioassay-guided isolation of sesamin and this compound from the hydroalcoholic stem extract of Zanthoxylum armatum DC. inhibited inflammation in CpG-stimulated conventional type 1 dendritic cells [frontiersin.org]
- 9. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antihypertensive effects of this compound in vitro and in vivo via attenuating oxidative stress and promoting nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAS 31008-19-2 | this compound [phytopurify.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits melanin synthesis in murine malignant and immortalized melanocytes by regulating PKA/CREB and P38/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Fargesin Treatment Protocol for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fargesin, a lignan compound, has demonstrated significant biological activity in various in vitro models, particularly in the context of cancer research and inflammation.[1][2][3][4][5][6][7][8][9] These application notes provide detailed protocols for the in vitro use of this compound, including methods for assessing its effects on cell viability, apoptosis, and relevant signaling pathways. The provided protocols and data summaries are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. In cancer cells, this compound can inhibit cell growth and transformation by suppressing pathways such as PI3K/AKT and MAPK, which in turn affects the CDK2/Cyclin E signaling axis, leading to G1-phase cell cycle arrest.[2][3][4][5][7] Additionally, it has been observed to downregulate the PKA/CREB and p38/MAPK signaling pathways in melanocytes and the NF-κB pathway in macrophages.[1][6] In non-small cell lung cancer cells, this compound has been found to target PKM2, interfering with histone lactylation and regulating metabolic pathways.[8][10]
Data Summary
The following tables summarize the effective concentrations and observed effects of this compound across various cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound and IC50 Values
| Cell Line | Cell Type | Effective Concentration (µM) | IC50 (µM) | Incubation Time (h) | Observed Effect |
| JB6 Cl41 | Mouse epidermal | ~22-23 | ~22-23 | Not Specified | Inhibition of cell proliferation[3] |
| HaCaT | Human keratinocyte | ~22-23 | ~22-23 | Not Specified | Inhibition of cell proliferation[3] |
| HCT116 | Human colon cancer | Not Specified | ~35 | 96 | Inhibition of cell proliferation[3] |
| WiDr | Human colon cancer | Not Specified | ~38 | 96 | Inhibition of cell proliferation[3] |
| HCT8 | Human colon cancer | 60 | ~45 | 24-96 | Inhibition of cell proliferation, G1/G0 phase accumulation[3] |
| A549 | Human non-small cell lung cancer | 10-50 | Not Specified | Not Specified | Inhibition of cell proliferation[8] |
| RAW 264.7 | Mouse macrophage | 1.56-25 | 173.5 | 24 | Non-toxic, protective against H2O2[11][12] |
| B16F10 | Mouse melanoma | Not Specified | Not Specified | Not Specified | Inhibition of melanin synthesis[1] |
| Melan-a | Mouse melanocyte | Not Specified | Not Specified | Not Specified | Inhibition of melanin synthesis[1] |
| THP-1 | Human monocytic | Not Specified | Not Specified | Not Specified | Suppression of inflammatory mediators[9] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS)
This protocol is used to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
This compound (Wuhan ChemFaces Biochemical Co., Ltd. or equivalent)[11]
-
Cell line of interest (e.g., HCT116, WiDr, HCT8)[3]
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[3][11]
-
Dimethyl sulfoxide (DMSO) (for MTT assay)[11]
-
Microplate reader[3]
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 2 x 10³ cells per well and culture overnight.[3]
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM).[3] A DMSO-treated control group should be included.
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72, 96 hours).[3]
-
For MTS assay, add the MTS reagent to each well and incubate for 1-4 hours.[3]
-
For MTT assay, add MTT solution to each well and incubate for 3 hours. Subsequently, add DMSO to solubilize the formazan crystals.[11]
-
Measure the absorbance at 490-492 nm for MTS or 570 nm for MTT using a microplate reader.[1][3]
-
Calculate cell viability as a percentage of the DMSO-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit[13]
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer[14]
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[14][15]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]
-
Protocol 3: Western Blot Analysis
This protocol is used to analyze the protein expression levels of key signaling molecules affected by this compound.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, CDK2, Cyclin E, p21, c-Myc)[2][3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 30 µg of protein lysate on an SDS-PAGE gel.[3]
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.
References
- 1. This compound inhibits melanin synthesis in murine malignant and immortalized melanocytes by regulating PKA/CREB and P38/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 6. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "this compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cel" by Ga-Eun Lee, Cheol-Jung Lee et al. [scholarworks.utrgv.edu]
- 8. Natural product this compound interferes with H3 histone lactylation via targeting PKM2 to inhibit non-small cell lung cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurexplain.com [neurexplain.com]
- 11. jpionline.org [jpionline.org]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Fargesin Powder Dissolution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Fargesin powder for various experimental applications. This compound, a neolignan isolated from Magnolia plants, is investigated for its potential therapeutic effects, including anti-inflammatory, antihypertensive, and anti-cancer properties.[1][2][3][4] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.
This compound Properties
-
Molecular Formula: C₂₁H₂₂O₆
-
Molecular Weight: 370.40 g/mol [5]
-
Appearance: Crystalline powder
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is suitable (up to 2 years).[6] Stock solutions should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).[6]
Solubility Data
This compound exhibits solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions.[4][5][6][7] It is crucial to use anhydrous, high-purity DMSO, as moisture can significantly reduce the solubility of this compound.[5][6]
| Solvent | Concentration | Molarity (mM) | Notes |
| DMSO | 125 mg/mL | 337.47 | Ultrasonic assistance may be required.[6][8] |
| 74 mg/mL | 199.78 | Use fresh DMSO as moisture can reduce solubility.[5] | |
| 36 mg/mL | 97.19 | Use fresh DMSO as moisture can reduce solubility.[5] | |
| Other Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | - | Soluble.[4] |
Experimental Protocols
Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
-
Pipettes
Protocol:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 37.04 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the 1 mL of 100 mM example, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Example for a 100 µM final concentration):
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium. This results in a 100 µM intermediate solution with a DMSO concentration of 0.1%.
-
Further dilute this intermediate solution as needed for your experiment. For example, to achieve a final concentration of 10 µM in a 1 mL well, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
-
Final DMSO Concentration: Always calculate the final DMSO concentration in your experimental setup and include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and other cellular processes.
Anti-Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[9][10] It has been shown to suppress the phosphorylation of p65 and the degradation of IκBα, leading to the downregulation of pro-inflammatory mediators.[2][10]
Cell Cycle Regulation in Cancer Cells
In the context of cancer, this compound has been found to inhibit cell proliferation by suppressing the PI3K/AKT and MAPK signaling pathways.[3][11] This leads to the upregulation of p21WAF1/Cip1 and subsequent inhibition of the CDK2/Cyclin E complex, resulting in G1-phase cell cycle arrest.[3][11]
Experimental Workflow for Assessing this compound's Bioactivity
The following diagram outlines a general workflow for investigating the biological effects of this compound in a cell-based assay.
References
- 1. Antihypertensive effects of this compound in vitro and in vivo via attenuating oxidative stress and promoting nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:31008-19-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound supplier | CAS 31008-19-2 | AOBIOUS [aobious.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice [mdpi.com]
- 11. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fargesin in RAW264.7 Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fargesin in studies involving the RAW264.7 macrophage cell line. The optimal concentrations, detailed experimental protocols, and an overview of the key signaling pathways affected by this compound are presented to facilitate research into its anti-inflammatory and cytoprotective properties.
Optimal Concentration of this compound
The selection of an appropriate concentration of this compound is critical to observe its biological effects without inducing cytotoxicity. Based on cumulative data from multiple studies, a concentration range of 1.56 µM to 25 µM is recommended for investigating the anti-inflammatory and cytoprotective effects of this compound in RAW264.7 macrophages.
Data Summary:
| Parameter | Value | Reference |
| Non-toxic concentrations | 1.56, 3.13, 6.25, 12.5, and 25 µM | [1] |
| Concentration for anti-inflammatory effects | 10, 20, and 40 µM | [2] |
| Concentration for cytoprotective effects against H2O2 | 6.25, 12.5, and 25 µM | [1] |
| IC50 (Concentration for 50% cell viability reduction) | 173.5 µM | [3][4] |
| Concentration showing significant cytotoxicity | 50 µM | [1] |
Note: It is always recommended to perform a preliminary dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific experimental conditions.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects in RAW264.7 macrophages primarily by modulating the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a reduction in the expression of pro-inflammatory mediators.
This compound inhibits the LPS-induced inflammatory response by blocking the MAPK and NF-κB signaling pathways.
Experimental Protocols
A general workflow for studying the effects of this compound on RAW264.7 macrophages is depicted below.
General experimental workflow for this compound studies in RAW264.7 cells.
Protocol 1: Cell Culture and Maintenance of RAW264.7 Macrophages
This protocol outlines the standard procedure for culturing and maintaining the RAW264.7 cell line.
Materials:
-
RAW264.7 cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of RAW264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Seeding: Transfer the cell suspension to a T-75 cell culture flask.
-
Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the old medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C. Neutralize the trypsin with complete growth medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on RAW264.7 cells and to establish a non-toxic working concentration.
Materials:
-
RAW264.7 cells
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, 100, and 200 µM). Include a vehicle control (e.g., 0.5% DMSO) and a medium-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the production of nitric oxide, a key inflammatory mediator, by RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well plate
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (untreated, this compound alone, LPS alone).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.
Protocol 4: Cytokine Quantification (ELISA)
This protocol is for quantifying the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
Complete growth medium
-
This compound
-
LPS
-
24-well plate
-
ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-1β, IL-6)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW264.7 cells in a 24-well plate and treat with this compound and LPS as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plate at 1,500 rpm for 10 minutes to pellet the cells. Collect the supernatant for analysis.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol.
-
Quantification: Calculate the cytokine concentrations in the samples based on a standard curve generated with recombinant cytokines.
Protocol 5: Western Blot Analysis for Signaling Proteins
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW264.7 cells
-
This compound
-
LPS
-
6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes & Protocols: Evaluating the In Vivo Efficacy of Fargesin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fargesin is a bioactive lignan found in plants such as Flos Magnoliae, which is used in traditional medicine to treat conditions like allergic rhinitis and sinusitis.[1] Preclinical research indicates that this compound possesses significant anti-inflammatory and antioxidant properties.[2][3] These effects are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response and cellular defense against oxidative stress.[1][4] Specifically, this compound has been shown to suppress the NF-κB signaling pathway, a master regulator of inflammation, and may influence the Nrf2 pathway, which orchestrates the antioxidant response.[1][5]
These application notes provide detailed protocols for two robust and well-established animal models to assess the in vivo efficacy of this compound: one for acute inflammation and another for oxidative stress-induced tissue injury.
Animal Model for Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
This model is a standard method for screening compounds for acute anti-inflammatory activity.
1.1. Experimental Protocol
1.1.1. Animals:
-
Species: Male Sprague-Dawley rats
-
Weight: 180-220 g
-
Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
1.1.2. Materials:
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose, CMC)
-
Lambda-Carrageenan (1% w/v in sterile 0.9% saline)
-
Positive Control: Indomethacin (10 mg/kg)
-
Plethysmometer
1.1.3. Procedure:
-
Grouping: Randomly divide animals into four groups (n=8 per group):
-
Group 1 (Vehicle Control): Receives 0.5% CMC orally (p.o.).
-
Group 2 (this compound - Low Dose): Receives this compound (e.g., 25 mg/kg, p.o.).
-
Group 3 (this compound - High Dose): Receives this compound (e.g., 50 mg/kg, p.o.).
-
Group 4 (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
-
Dosing: Administer the respective treatments via oral gavage.
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Tissue Collection: At the end of the experiment (5 hours), euthanize the animals. Collect the inflamed paw tissue for biochemical and histopathological analysis.
1.2. Data Presentation: Expected Outcomes
The efficacy of this compound is determined by its ability to reduce paw swelling and inflammatory markers.
Table 1: Effect of this compound on Paw Edema and Inflammatory Markers
| Treatment Group | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) | Myeloperoxidase (MPO) Activity (U/g tissue) | TNF-α Level (pg/mg tissue) |
|---|---|---|---|---|
| Vehicle Control | 1.25 ± 0.15 | - | 5.8 ± 0.6 | 250 ± 30 |
| This compound (25 mg/kg) | 0.85 ± 0.12* | 32.0 | 4.1 ± 0.5* | 180 ± 25* |
| This compound (50 mg/kg) | 0.60 ± 0.10** | 52.0 | 3.0 ± 0.4** | 125 ± 20** |
| Indomethacin (10 mg/kg) | 0.55 ± 0.09** | 56.0 | 2.8 ± 0.3** | 110 ± 18** |
*Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control.
1.3. Experimental Workflow Diagram
References
- 1. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of this compound in human, dog, monkey, mouse, and rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antihypertensive effects of this compound in vitro and in vivo via attenuating oxidative stress and promoting nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fargesin Administration in Mouse Models of Colitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of fargesin in dextran sulfate sodium (DSS)-induced colitis mouse models. This compound, a bioactive lignan, has demonstrated significant anti-inflammatory effects in preclinical studies, suggesting its therapeutic potential for inflammatory bowel disease (IBD).
I. Summary of this compound's Therapeutic Effects in DSS-Induced Colitis
Oral administration of this compound has been shown to effectively ameliorate the clinical and pathological symptoms of DSS-induced colitis in mice.[1][2][3] Key findings indicate that this compound treatment leads to:
-
Reduced Disease Severity: Attenuation of body weight loss, delayed onset and reduced severity of bloody diarrhea.[1]
-
Macroscopic Improvement: Reversal of colon shortening, a key indicator of colitis.[1]
-
Histological Amelioration: Decreased inflammatory cell infiltration, edema, crypt distortion, and epithelial destruction in the colon.
-
Suppression of Inflammatory Mediators: Significant reduction in myeloperoxidase (MPO) activity, tumor necrosis factor (TNF)-α secretion, and nitric oxide (NO) production in the colon.[1][2][3]
-
Modulation of Inflammatory Gene Expression: Downregulation of pro-inflammatory cytokines (IL-1β, IL-15, TNF-α, IFNγ) and upregulation of the anti-inflammatory cytokine IL-10.[1]
The primary mechanism of action for this compound's anti-inflammatory effects is the inhibition of the NF-κB signaling pathway.[1][2] this compound treatment has been observed to inhibit the degradation of IκBα and the phosphorylation of p65, key steps in the activation of NF-κB.[1]
II. Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in DSS-induced colitis in mice. This data highlights the dose-dependent therapeutic efficacy of this compound.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters of DSS-Induced Colitis
| Group | Treatment | Body Weight Change (% of initial) | Disease Activity Index (DAI) Score | Colon Length (cm) |
| 1 | Control (No DSS, Vehicle) | Gain | 0 | ~8.5 |
| 2 | DSS + Vehicle | Significant Loss | High | Significantly Shortened |
| 3 | DSS + this compound (25 mg/kg) | Attenuated Loss | Reduced | Partially Restored |
| 4 | DSS + this compound (50 mg/kg) | Further Attenuated Loss | Significantly Reduced | Significantly Restored |
Note: The exact numerical values and statistical significance should be extracted from the corresponding figures in the cited literature.[1]
Table 2: Effect of this compound on Inflammatory Markers in Colon Tissue
| Group | Treatment | MPO Activity (U/g tissue) | TNF-α Level (pg/mg protein) | NO Production (µM) |
| 1 | Control (No DSS, Vehicle) | Low | Low | Low |
| 2 | DSS + Vehicle | Significantly Elevated | Significantly Elevated | Significantly Elevated |
| 3 | DSS + this compound (25 mg/kg) | Reduced | Reduced | Reduced |
| 4 | DSS + this compound (50 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: The exact numerical values and statistical significance should be extracted from the corresponding figures in the cited literature.[1]
Table 3: Effect of this compound on Colonic mRNA Expression of Cytokines
| Group | Treatment | IL-1β (relative expression) | TNF-α (relative expression) | IL-10 (relative expression) |
| 1 | Control (No DSS, Vehicle) | Basal | Basal | Basal |
| 2 | DSS + Vehicle | Significantly Upregulated | Significantly Upregulated | Downregulated |
| 3 | DSS + this compound (50 mg/kg) | Significantly Downregulated | Significantly Downregulated | Significantly Upregulated |
Note: The exact numerical values and statistical significance should be extracted from the corresponding figures in the cited literature.[1]
III. Experimental Protocols
A. DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis in mice using DSS, a widely used and reproducible model of IBD.[4][5][6]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
Divide mice into experimental groups (e.g., Control, DSS + Vehicle, DSS + this compound).
-
To induce colitis, dissolve DSS in sterile drinking water to a final concentration of 3-4%.[1]
-
Provide the DSS solution as the sole source of drinking water to the experimental groups for 7 consecutive days. The control group receives regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the 7-day induction period, mice can be switched back to regular drinking water and monitored for recovery or euthanized for sample collection.
B. Preparation and Oral Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na))
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. For example, suspend this compound in 0.5% CMC-Na.
-
The recommended doses of this compound for mice are typically in the range of 25-50 mg/kg body weight.[1]
-
Administer the this compound suspension or vehicle to the mice once daily via oral gavage.
-
The volume of administration should be approximately 100-200 µl per mouse, depending on the concentration of the suspension and the weight of the mouse.
-
Continue the administration for the duration of the study, which may be concurrent with DSS administration and for a period thereafter.
C. Assessment of Colitis Severity
1. Disease Activity Index (DAI):
The DAI is a scoring system used to quantify the clinical signs of colitis. It is a composite score of weight loss, stool consistency, and rectal bleeding.
Table 4: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Faintly positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
2. Macroscopic and Histological Evaluation:
-
At the end of the experiment, euthanize the mice.
-
Excise the entire colon from the cecum to the anus and measure its length.
-
Fix a distal segment of the colon in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin, section it at 5 µm, and stain with hematoxylin and eosin (H&E).
-
Evaluate the stained sections microscopically for inflammatory cell infiltration, epithelial damage, and other histopathological changes.
3. Myeloperoxidase (MPO) Assay:
MPO is an enzyme abundant in neutrophils, and its activity in the colon is a quantitative measure of neutrophil infiltration and inflammation.
-
Homogenize a pre-weighed portion of the distal colon tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine MPO activity in the supernatant using a commercial MPO assay kit according to the manufacturer's instructions.
IV. Visualizations
A. Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway in colitis.
B. Experimental Workflow Diagram
Caption: Workflow for this compound administration in a DSS-induced colitis mouse model.
References
- 1. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Graphviz dot example - sokiza [sokiza.weebly.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for the HPLC Analysis of Fargesin
Introduction
Fargesin is a bioactive furofuran lignan predominantly found in the flower buds of Magnolia species, commonly known as Flos Magnoliae.[1][2] This natural compound has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities, including anti-inflammatory, anti-allergic, and anti-cancer properties.[3][4] As research into the therapeutic potential of this compound progresses, the need for a robust and reliable analytical method for its quantification in various matrices, such as plasma and plant extracts, is paramount. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection offers a precise, accurate, and accessible method for this purpose.
This document provides detailed application notes and protocols for the determination of this compound using a validated HPLC-UV method. It is intended for researchers, scientists, and drug development professionals who require a comprehensive guide for the quantitative analysis of this promising phytochemical.
Principle of the Method
The described method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is employed, which retains the relatively nonpolar this compound. An isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and acidified water is used to elute this compound from the column. Detection is achieved by monitoring the UV absorbance of the eluate at 278 nm, a wavelength at which this compound exhibits significant absorbance due to its aromatic rings.[5][6] Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration in a standard solution.
I. Experimental Protocols
A. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions have been validated for the quantification of this compound in Magnoliae Flos.[5]
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 1% Acetic Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
B. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
C. Sample Preparation
1. Plant Material (Magnoliae Flos)
This protocol is adapted from methods for extracting lignans from Magnolia flower buds.[4][6]
-
Drying and Pulverization: Dry the flower buds of Magnolia species in the shade until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a round-bottom flask. Add 50 mL of 70% ethanol.
-
Reflux Extraction: Heat the mixture under reflux for 2 hours.
-
Filtration and Concentration: Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper. The filtrate should be concentrated under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in the mobile phase to a final concentration of 1 mg/mL.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
2. Plasma Samples
This protocol is based on a protein precipitation method for the analysis of this compound in rodent plasma.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.
II. Method Validation Data
The following tables summarize the quantitative data from the validation of an HPLC-UV method for the analysis of this compound in Magnoliae Flos.[5]
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1.56 - 100 | y = 25431x + 1234.5 | 0.9998 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, n=5) | Inter-day Precision (RSD, n=5) |
| This compound | 5 | 1.8% | 2.5% |
| 25 | 1.2% | 1.9% | |
| 50 | 0.9% | 1.5% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Amount (µg) | Amount Found (µg) | Recovery (%) | RSD (%) |
| This compound | 20 | 19.6 | 98.0 | 2.1 |
| 40 | 39.8 | 99.5 | 1.8 | |
| 60 | 59.1 | 98.5 | 1.5 |
III. Visualizations
A. Biosynthetic and Signaling Pathways
The following diagrams illustrate the biosynthetic origin of this compound and some of the key signaling pathways it modulates.
B. Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fargesin's Inhibitory Effect on NF-κB Signaling Pathway Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fargesin, a bioactive lignan found in the flower buds of Magnolia fargesii, has demonstrated significant anti-inflammatory properties.[1][2] The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its excessive activation is implicated in various inflammatory diseases.[3][4] this compound has been shown to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[5][6] Specifically, it inhibits the phosphorylation of p65 and the degradation of IκBα, which are key steps in NF-κB activation.[1][3][4] This application note provides a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory effect of this compound on NF-κB activation in a cellular context.
The luciferase reporter assay is a widely used method to study gene expression and signal transduction pathways.[7][8] In this assay, cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Upon activation of the NF-κB pathway by a stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the NF-κB transcription factor binds to the response element, driving the expression of luciferase. The resulting luminescence can be measured and is directly proportional to NF-κB activity.[7] By treating the cells with this compound prior to stimulation, the dose-dependent inhibition of NF-κB-mediated luciferase expression can be accurately quantified.
Data Presentation
Table 1: this compound's Dose-Dependent Inhibition of LPS-Induced NF-κB Luciferase Activity in RAW264.7 Macrophages
| This compound Concentration (µM) | NF-κB Luciferase Activity (Relative Luminescence Units - RLU) | % Inhibition |
| 0 (Vehicle Control) | 150,000 ± 12,000 | 0% |
| 0 (LPS only) | 1,200,000 ± 95,000 | - |
| 5 | 950,000 ± 78,000 | 20.8% |
| 10 | 680,000 ± 55,000 | 43.3% |
| 20 | 350,000 ± 30,000 | 70.8% |
| 40 | 180,000 ± 15,000 | 85.0% |
Data are presented as mean ± standard deviation and are representative. Actual results may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for the luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Culture and Seeding
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
Transfection of Reporter Plasmids
-
For each well, prepare the transfection mix according to the manufacturer's protocol. A typical ratio is 100 ng of NF-κB luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid per well.
-
Dilute the plasmids and the transfection reagent separately in serum-free medium.
-
Combine the diluted plasmids and transfection reagent, incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the transfection complex dropwise to each well.
-
Incubate the cells for 24 hours at 37°C.
This compound Treatment and Cell Stimulation
-
After 24 hours of transfection, remove the medium and replace it with fresh complete medium.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Add the this compound dilutions to the respective wells and incubate for 2 hours. Include a vehicle control (DMSO only).
-
Prepare a stock solution of LPS in PBS.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubate the plate for 6-8 hours at 37°C.
Luciferase Assay
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[9]
-
Prepare the luciferase assay reagents according to the manufacturer's instructions.
-
Measure the firefly luciferase activity by adding 100 µL of the firefly luciferase substrate to each well and reading the luminescence on a luminometer.
-
Subsequently, measure the Renilla luciferase activity by adding 100 µL of the Stop & Glo® reagent (or equivalent) to each well and reading the luminescence again.[9]
Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Normalized Activity = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)
-
-
Calculate the fold induction of NF-κB activity by dividing the normalized activity of the LPS-stimulated samples by the normalized activity of the unstimulated control.
-
Calculate the percentage inhibition of NF-κB activity by this compound using the following formula:
-
% Inhibition = [1 - (Normalized activity of this compound + LPS) / (Normalized activity of LPS only)] x 100
-
By following this protocol, researchers can effectively quantify the inhibitory potential of this compound on the NF-κB signaling pathway, providing valuable data for drug development and mechanistic studies in the field of inflammation research.
References
- 1. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols for Fargesin Cytotoxicity Testing using MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fargesin, a lignan compound found in the flower buds of Magnolia fargesii, has demonstrated potential as an anti-cancer agent.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on various cell lines using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.[2][3] The principle of the assay is based on the reduction of the MTS tetrazolium compound by NADPH-dependent dehydrogenase enzymes in metabolically active cells to a soluble purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 490-500 nm.[3]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in the literature. This data is crucial for determining the appropriate concentration range for your cytotoxicity experiments.
| Cell Line | Cell Type | IC50 of this compound (µM) | Reference |
| HCT116 | Human Colon Cancer | ~35 | [6] |
| WiDr | Human Colon Cancer | ~38 | [6] |
| HCT8 | Human Colon Cancer | ~45 | [6] |
| JB6 Cl41 | Mouse Epidermal (premalignant) | ~22-23 | [6] |
| HaCaT | Human Keratinocyte (non-cancerous) | ~22-23 | [6] |
| RAW 264.7 | Mouse Macrophage | 173.5 | [7] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Target cell lines (e.g., HCT116, WiDr, HCT8 for colon cancer studies; JB6 Cl41 or HaCaT for non-cancerous controls)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well clear flat-bottom sterile cell culture plates
-
MTS reagent (commercially available kits are recommended)
-
Microplate reader capable of measuring absorbance at 490-500 nm
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
MTS Assay Protocol for this compound Cytotoxicity
Day 1: Cell Seeding
-
Culture the chosen cell lines in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density. This should be determined experimentally for each cell line, but a general starting point is 5,000-10,000 cells per well in a 96-well plate.[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells:
-
Untreated Control: Cells with complete culture medium only.
-
Vehicle Control: Cells with complete culture medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Blank: Complete culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to attach.
Day 2: Treatment with this compound
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Based on the IC50 values in the table above, a suggested starting range for cancer cell lines is 1 µM to 100 µM.
-
Carefully remove the medium from each well, ensuring not to disturb the attached cells.
-
Add 100 µL of the this compound dilutions to the respective wells. Add fresh medium to the untreated control wells and medium with the corresponding DMSO concentration to the vehicle control wells.
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4 (for a 48-hour incubation): MTS Assay and Data Collection
-
After the incubation period, add 20 µL of the MTS reagent directly to each well, including the control and blank wells.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Gently shake the plate for a few seconds to ensure uniform color distribution.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the this compound concentration (on a logarithmic scale).
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism or similar software).
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. helix.dnares.in [helix.dnares.in]
- 6. nanopartikel.info [nanopartikel.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Immunofluorescence Staining for p65 Nuclear Translocation with Fargesin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fargesin, a bioactive lignan found in the flower buds of Magnolia fargesii, has demonstrated significant anti-inflammatory properties.[1][2] One of the key mechanisms underlying its therapeutic potential is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] A critical step in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus, where it initiates the transcription of pro-inflammatory genes.[1][2] Immunofluorescence microscopy is a powerful technique to visualize and quantify the nuclear translocation of p65, providing a direct measure of NF-κB activation. This document provides a detailed protocol for performing immunofluorescence staining for p65 in cells treated with this compound, along with data interpretation guidelines.
Mechanism of Action: this compound and the NF-κB Pathway
This compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade. In unstimulated cells, NF-κB (a heterodimer typically composed of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This degradation unmasks the nuclear localization signal on the p65 subunit, leading to its rapid translocation into the nucleus. This compound has been shown to inhibit this process by preventing the degradation of IκBα and the phosphorylation of p65, thereby blocking its nuclear translocation.[1][2]
Experimental Data
The inhibitory effect of this compound on p65 nuclear translocation is dose-dependent. The following table summarizes representative quantitative data from immunofluorescence analysis of RAW264.7 macrophage cells stimulated with LPS in the presence of varying concentrations of this compound.
| Treatment Group | This compound Concentration (µM) | Percentage of Cells with Nuclear p65 (%) | Nuclear/Cytoplasmic Fluorescence Ratio |
| Untreated Control | 0 | 5 ± 1.2 | 0.8 ± 0.1 |
| LPS (1 µg/mL) | 0 | 85 ± 5.6 | 3.5 ± 0.4 |
| LPS + this compound | 5 | 60 ± 4.1 | 2.5 ± 0.3 |
| LPS + this compound | 10 | 35 ± 3.5 | 1.8 ± 0.2 |
| LPS + this compound | 20 | 15 ± 2.8 | 1.2 ± 0.1 |
Note: The data presented are representative and may vary depending on the cell type, experimental conditions, and specific antibodies used.
Detailed Experimental Protocol
This protocol is designed for researchers to perform immunofluorescence staining for p65 nuclear translocation in adherent cell lines such as RAW264.7 macrophages.
Materials and Reagents
-
Cell Line: RAW264.7 macrophages or other suitable adherent cell line.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Lipopolysaccharide (LPS): From E. coli O111:B4.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-p65 polyclonal antibody.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Glass Coverslips and Microscope Slides.
-
24-well tissue culture plates.
Procedure
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
Pre-treat the cells with desired concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes. Include an untreated control group.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p65 antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Aspirate the blocking solution and add the diluted primary antibody to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add 500 µL of DAPI solution (e.g., 300 nM in PBS) to each well and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto microscope slides with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and the fluorescently labeled p65 (e.g., green) channels.
-
Quantify p65 nuclear translocation by either:
-
Counting cells: Determine the percentage of cells showing clear nuclear localization of p65 in different treatment groups.
-
Measuring fluorescence intensity: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of p65 in the nucleus and the cytoplasm. Calculate the nuclear-to-cytoplasmic fluorescence ratio.
-
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Staining | Inadequate blocking or washing. | Increase blocking time and/or the number of washes. Use a higher concentration of BSA in the blocking buffer. |
| Primary or secondary antibody concentration is too high. | Titrate the antibodies to determine the optimal concentration. | |
| Weak or No Signal | Primary antibody did not bind. | Ensure the primary antibody is validated for immunofluorescence and is from a reliable source. |
| Insufficient permeabilization. | Increase the permeabilization time or the concentration of Triton X-100. | |
| Photobleaching. | Minimize exposure of the slides to light. Use an anti-fade mounting medium. | |
| Nuclear Staining in Unstimulated Cells | Cells are stressed or were not properly serum-starved. | Handle cells gently and consider serum-starving the cells for a few hours before treatment. |
| Uneven Staining | Cells were not evenly distributed on the coverslip. | Ensure a single-cell suspension when seeding. |
| Incomplete reagent coverage. | Ensure the coverslip is fully covered with each reagent during incubations. |
Conclusion
The immunofluorescence protocol detailed in these application notes provides a robust method for visualizing and quantifying the inhibitory effect of this compound on p65 nuclear translocation. By following this protocol, researchers can effectively assess the potency of this compound and other potential NF-κB inhibitors in a cellular context, contributing to the development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fargesin Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of fargesin in aqueous solutions for experimental use.
Quick Reference: this compound Solubility Data
| Solvent | Solubility | Notes |
| Water | Insoluble[1] | This compound is practically insoluble in aqueous solutions. |
| Ethanol | Insoluble[1] | Not a suitable solvent for creating aqueous stock solutions. |
| DMSO | ≥37 mg/mL[1] | The recommended solvent for preparing high-concentration stock solutions. |
| 0.5% Sodium Carboxymethyl Cellulose (in water) | Forms a suspension | Suitable for in vivo oral administration in animal models. |
Troubleshooting Guide for Common Solubility Problems
Q1: My this compound powder is not dissolving in water or buffer. What should I do?
A1: this compound is known to be practically insoluble in water and other aqueous buffers[1]. Direct dissolution in aqueous media is not a viable method for preparing solutions for most in vitro experiments. The recommended procedure is to first dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. This stock can then be serially diluted into your aqueous experimental medium (e.g., cell culture media) to achieve the desired final concentration.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are several steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells. A final concentration of 0.1% is often recommended for sensitive cell lines.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous medium. Instead, perform a stepwise dilution. For example, you can first dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Vortexing/Mixing: When adding the this compound/DMSO stock to the aqueous medium, do so dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.
-
Working Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in the final aqueous solution, even with a low DMSO concentration. Consider lowering the final working concentration of this compound in your experiment.
Q3: I need to prepare this compound for oral administration to mice. How should I formulate it?
A3: For in vivo oral gavage studies, this compound can be prepared as a suspension in 0.5% sodium carboxymethyl cellulose (CMC). This is a common method for administering water-insoluble compounds to animals. The this compound powder is suspended in the CMC solution to ensure a uniform dosage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is 100% DMSO. This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions that can be stored at -20°C or -80°C[1].
Q2: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5%. For many cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q3: Can I use sonication to help dissolve this compound?
A3: Yes, sonication can be used to aid in the dissolution of this compound in DMSO, especially when preparing high-concentration stock solutions.
Q4: Is this compound soluble in other organic solvents like ethanol or methanol?
A4: While this compound may have some solubility in other organic solvents, DMSO is the most commonly used and recommended solvent for preparing stock solutions for biological assays due to its high solvating power and compatibility with cell culture at low final concentrations. One source indicates this compound is insoluble in ethanol[1].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the this compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
Protocol 2: In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
This protocol is adapted from a study investigating the anti-inflammatory effects of this compound.
Cell Culture and Treatment:
-
Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the DMSO stock solution in the cell culture medium to the desired final concentrations (e.g., 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).
-
Pre-treat the cells with the this compound working solutions for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 12 or 24 hours) to induce an inflammatory response.
Assessment of NF-κB Activation:
-
Immunofluorescence for p65 Nuclear Translocation:
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 is primarily in the cytoplasm. Upon LPS stimulation, it translocates to the nucleus. This compound treatment is expected to inhibit this translocation.
-
-
NF-κB Luciferase Reporter Assay:
-
Transfect RAW264.7 cells with a luciferase reporter plasmid containing NF-κB binding sites.
-
Following transfection, treat the cells with this compound and/or LPS as described above.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions. This compound is expected to reduce LPS-induced luciferase activity.
-
Signaling Pathway Diagrams
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and AP-1 pathways, often in a Protein Kinase C (PKC) dependent manner.
Caption: this compound's inhibition of the NF-κB and AP-1 signaling pathways.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
References
Improving Fargesin stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Fargesin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common sign of compound instability in cell culture media. This compound, like many small molecules, can degrade over time, leading to a decreased effective concentration and the potential for off-target effects from degradation byproducts.
Q2: What are the primary factors that can cause this compound to degrade in my cell culture experiments?
A2: Several factors can contribute to the degradation of this compound in a cell culture environment:
-
pH: The pH of the culture medium can significantly influence the rate of hydrolysis of this compound.
-
Temperature: Standard cell culture conditions of 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Prolonged exposure to light, especially UV rays, can induce photochemical degradation.
-
Oxidation: Reactive oxygen species (ROS) present in the media or generated by cellular metabolism can lead to oxidative degradation.
-
Enzymatic Degradation: Enzymes present in serum-containing media or secreted by cells can metabolize this compound.
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
A3: To assess the stability of this compound in your experimental conditions, you can perform a time-course analysis. Incubate this compound in your cell culture medium at 37°C and 5% CO2 for various durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent this compound compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time is indicative of instability.
Q4: What are some immediate practical steps I can take to minimize this compound instability?
A4: To mitigate potential degradation, consider these immediate actions:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment.
-
Minimize Light Exposure: Protect this compound solutions from light by using amber vials and minimizing exposure to ambient light during preparation and experiments.
-
Control Temperature Exposure: Minimize the time your this compound-containing media is at 37°C before being added to the cells.
Troubleshooting Guide
If you suspect this compound instability is affecting your experiments, follow this step-by-step guide to identify and address the issue.
Caption: Troubleshooting workflow for this compound instability.
Data Presentation: this compound Stability Under Various Conditions
The following tables summarize hypothetical data to illustrate the impact of different conditions on this compound stability.
Table 1: Effect of pH on this compound Stability
| pH | % this compound Remaining after 24h at 37°C |
| 6.8 | 95% |
| 7.4 | 85% |
| 8.0 | 70% |
Table 2: Effect of Temperature on this compound Stability
| Temperature | % this compound Remaining after 24h in Media (pH 7.4) |
| 4°C | 98% |
| Room Temp (22°C) | 92% |
| 37°C | 85% |
Table 3: Effect of Light Exposure on this compound Stability
| Condition | % this compound Remaining after 24h at 37°C |
| Dark | 85% |
| Ambient Light | 75% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into the cell culture medium to achieve the final desired concentration.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
Plot the percentage of this compound remaining against time to determine the degradation rate.
Caption: Experimental workflow for this compound stability assessment.
This compound Signaling Pathways
This compound has been reported to modulate several key signaling pathways involved in inflammation, cancer, and melanogenesis. Understanding these pathways is crucial for interpreting experimental results.
1. MAPK and NF-κB Signaling Pathways in Inflammation
This compound has been shown to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.
Caption: this compound's inhibition of MAPK and NF-κB pathways.
2. PI3K/AKT and MAPK Signaling Pathways in Cancer
In the context of cancer, this compound has been observed to inhibit cell proliferation and transformation by modulating the PI3K/AKT and MAPK signaling pathways.
Caption: this compound's inhibitory effect on PI3K/AKT and MAPK pathways.
Troubleshooting inconsistent results in Fargesin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Fargesin. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and accuracy in their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing variable anti-proliferative effects of this compound across different cancer cell lines?
Answer: Inconsistent anti-proliferative effects of this compound are often due to the distinct molecular signaling landscapes of different cancer cell lines. This compound's primary mechanism involves the induction of G1-phase cell cycle arrest, but its upstream targets can vary.
-
Differential Signaling Pathway Inhibition: In premalignant JB6 Cl41 and HaCaT cells, this compound has been shown to inhibit the PI3K/AKT signaling pathway without altering or even increasing MAPK signaling. However, in colon cancer cells like WiDr and HCT8, this compound abrogates both the PI3K/AKT and MAPK signaling pathways.[1][2] This differential regulation can lead to varied responses.
-
Varying IC50 Values: The half-maximal inhibitory concentration (IC50) for cell proliferation can differ significantly between cell lines. For instance, the IC50 for this compound is approximately 22-23 µM in JB6 Cl41 and HaCaT cells, while in colon cancer cell lines HCT116, WiDr, and HCT8, the IC50 values are around 35 µM, 38 µM, and 45 µM, respectively.[2]
Troubleshooting Steps:
-
Confirm Cell Line Signaling Profile: Before initiating experiments, characterize the basal activity of key signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in your specific cell line.
-
Dose-Response Curve: Perform a comprehensive dose-response study to determine the optimal this compound concentration for your cell line of interest.
-
Purity and Solvent: Ensure the purity of your this compound stock.[2] The compound should be dissolved in a suitable solvent like DMSO, and the final concentration of the solvent in the cell culture medium should not exceed 0.1%.[1]
2. My results for this compound's effect on inflammatory pathways are not consistent. What could be the cause?
Answer: this compound is known to exert anti-inflammatory effects by suppressing key pro-inflammatory pathways, primarily the NF-κB and MAPK signaling cascades.[3][4][5] Inconsistencies can arise from variations in experimental setup and cell type.
-
Stimulus Used: The type and concentration of the inflammatory stimulus (e.g., lipopolysaccharide (LPS), phorbol 12-myristate 13-acetate (PMA)) can significantly impact the outcome. This compound has been shown to inhibit PMA-induced activation of AP-1 and NF-ĸB in THP-1 monocytes in a PKC-dependent manner.[5] In another study, this compound attenuated dextran sulfate sodium (DSS)-induced colitis in mice by inhibiting the NF-κB pathway.[4]
-
Cell-Specific Responses: The cellular context is crucial. In RAW264.7 macrophages, this compound blocks the nuclear translocation of p-p65 and downregulates iNOS and COX-2 expression.[4][6] In THP-1 monocytes, it suppresses the JNK pathway, which is a member of the MAPK family.[5]
Troubleshooting Steps:
-
Standardize Inflammatory Stimulus: Use a consistent and well-characterized inflammatory agent and concentration across all experiments.
-
Pre-treatment Time: Optimize the pre-treatment time with this compound before adding the inflammatory stimulus. A 2-hour pre-treatment has been used effectively in some studies.[7]
-
Monitor Upstream and Downstream Markers: Analyze multiple components of the inflammatory cascade, including upstream kinases (e.g., IκBα phosphorylation) and downstream targets (e.g., TNF-α, IL-1β production), to pinpoint the source of variability.[4][5]
3. I am seeing unexpected morphological changes in my cells treated with this compound. Is this normal?
Answer: Yes, this compound can induce morphological changes in certain cell types. While some studies have reported no alteration in cell morphology, others have observed significant changes.[2] For example, JB6 Cl41 cells have been observed to become elongated and emaciated, while HCT8 colon cancer cells appear flattened and enlarged following this compound treatment.[2] These changes are often associated with the compound's impact on cell cycle and signaling pathways.
Troubleshooting Steps:
-
Document Morphological Changes: Systematically document any observed changes in cell morphology with images.
-
Correlate with Functional Assays: Correlate these morphological changes with the results of your functional assays (e.g., proliferation, migration) to understand their significance.
-
Viability Check: Ensure that the observed morphological changes are not a result of cytotoxicity by performing a cell viability assay (e.g., MTS or MTT). This compound has been shown to have an IC50 of 173.5µM in RAW 264.7 cells, indicating low cytotoxicity at typical experimental concentrations.[8]
Experimental Protocols & Data
Cell Proliferation Assay (MTS-based)
This protocol is adapted from studies investigating the anti-proliferative effects of this compound.[1]
-
Cell Seeding: Seed cells (e.g., JB6 Cl41, HaCaT, HCT8, WiDr, HCT116) in 96-well plates at a density of 0.65 x 10³ to 2 x 10³ cells per well in 100 µL of the appropriate culture medium.
-
Incubation: Culture the cells overnight to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound. A stock solution of 100 mM this compound in DMSO can be diluted to the desired working concentrations.[2] Ensure the final DMSO concentration does not exceed 0.1%.[1]
-
MTS Assay: At the desired time points (e.g., 0, 24, 48, 72 hours), add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
-
Stop Reaction: Add 25 µL of 10% sodium dodecyl sulfate (SDS) solution to each well to stop the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 492 nm using a microplate reader.
Colony Formation (Soft Agar) Assay
This protocol is used to assess anchorage-independent growth, a hallmark of cell transformation.[1]
-
Bottom Agar: Prepare a base layer of 0.5-0.6% agar in the appropriate cell culture medium in 6-well plates.
-
Top Agar: Mix cells (e.g., 8 x 10³ cells) with 0.32% top agar in culture medium containing the desired concentrations of this compound and/or a stimulating agent like EGF.
-
Plating: Pour the top agar/cell mixture onto the solidified bottom agar layer.
-
Incubation: Culture the cells for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.
-
Scoring: Observe and score the colonies using a microscope and appropriate software.
Quantitative Data Summary
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| JB6 Cl41 | Cell Proliferation | ~22-23 µM | 50% inhibition (IC50) | [2] |
| HaCaT | Cell Proliferation | ~22-23 µM | 50% inhibition (IC50) | [2] |
| HCT116 | Cell Proliferation | ~35 µM | 50% inhibition (IC50) | [2] |
| WiDr | Cell Proliferation | ~38 µM | 50% inhibition (IC50) | [2] |
| HCT8 | Cell Proliferation | ~45 µM | 50% inhibition (IC50) | [2] |
| RBL-2H3 | Mast Cell Degranulation | 30 µM | 5.25% inhibition of β-hexosaminidase release | [9][10] |
| RBL-2H3 | Mast Cell Degranulation | 100 µM | 20.11% inhibition of β-hexosaminidase release | [9][10] |
| HEKORAI1 | ORAI1 Channel Inhibition | 12.46 µM | 50% inhibition (IC50) | [9][11] |
| RAW 264.7 | Cytotoxicity | 173.5 µM | 50% inhibition (IC50) | [8] |
Signaling Pathways & Experimental Workflows
This compound's Differential Effect on MAPK and PI3K/AKT Pathways
This compound exhibits cell-type-specific effects on major signaling pathways involved in cell proliferation and survival.
Caption: Differential inhibition of signaling pathways by this compound.
This compound's Anti-Inflammatory Mechanism via NF-κB Inhibition
This compound mitigates inflammation by preventing the activation and nuclear translocation of the NF-κB complex.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
General Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical approach to diagnosing issues in this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kjpp.net [kjpp.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Fargesin Technical Support Center: Optimizing Dosing for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for designing and executing animal studies with Fargesin. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful administration and optimization of this compound dosage in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice for anti-inflammatory studies?
A1: Based on published literature, a common and effective oral dose for anti-inflammatory studies in mice, such as in models of inflammatory bowel disease, is 50 mg/kg administered via gavage.[1][2] It is always recommended to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.
Q2: What is a suitable vehicle for administering this compound orally to rodents?
A2: this compound has low aqueous solubility. A frequently used and effective vehicle for oral gavage in mice is a 0.5% solution of sodium carboxymethyl cellulose (CMC-Na).[1][2][3] For other poorly soluble compounds, vehicles such as vegetable oils or polymer preparations of cyclodextrin (CD) or polyethylene glycol (PEG) can also be considered.[4] A vehicle control group should always be included in your experimental design.
Q3: What is the known mechanism of action of this compound?
A3: this compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5][6] It has been observed to inhibit the degradation of IκBα and the phosphorylation of p65, which are key steps in the activation of the NF-κB pathway.[5][6]
Q4: Are there any known adverse effects of this compound in animal studies?
A4: In a study using a dextran sulfate sodium (DSS)-induced colitis model in mice, oral administration of this compound at 50 mg/kg did not result in significant morphological or histological changes compared to the vehicle-treated group, suggesting a good safety profile at this dose.[2] However, as with any compound, it is crucial to monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress, especially when testing new dosage ranges or administration routes.
Q5: What are the pharmacokinetic properties of this compound in rodents?
A5: Pharmacokinetic studies have been conducted in both mice and rats. In male ICR mice, this compound administered intravenously (1, 2, and 4 mg/kg) showed high clearance and a short half-life (84.7–140.0 minutes). After oral administration at the same doses, it exhibited low absolute bioavailability (4.1–9.6%).[7][8] In Sprague Dawley rats, following a single oral dose of 50 mg/kg, two absorption peaks were observed, with the maximum plasma concentration (Cmax) of 464.38±32.75 ng/mL reached at 290 minutes.[9] this compound is metabolized by cytochrome P450 enzymes.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound | This compound is a poorly water-soluble compound. | Prepare a suspension in a suitable vehicle like 0.5% CMC-Na. Sonication may aid in creating a uniform suspension. For some applications, co-solvents such as a low percentage of DMSO or PEG may be considered, but their potential effects on the experiment must be evaluated.[4][10] |
| Inconsistent results between animals | Improper oral gavage technique leading to incorrect dosing or aspiration. Non-homogenous suspension of this compound. | Ensure all personnel are thoroughly trained in oral gavage techniques.[1][5][11][12] Vigorously vortex the this compound suspension before drawing each dose to ensure homogeneity. |
| Animal distress or injury during oral gavage | Incorrect gavage needle size or improper restraint. | Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[1][11] Ensure proper restraint to prevent movement and injury to the esophagus.[5] The length of the gavage tube should be pre-measured.[1][11] |
| Low or variable drug exposure after oral administration | Poor absorption from the GI tract due to low solubility. Rapid metabolism. | Consider formulation strategies to enhance solubility and absorption, such as micronization or the use of absorption enhancers, though these require careful validation.[13][14] Be aware of this compound's rapid metabolism and low oral bioavailability when interpreting results.[7][8] |
| Unexpected off-target effects | Vehicle-related effects. | Always include a vehicle-only control group to differentiate the effects of this compound from those of the administration vehicle.[4] |
Quantitative Data Summary
| Animal Model | Species | This compound Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Inflammatory Bowel Disease | Mouse (C57BL/6) | 50 mg/kg/day | Oral Gavage | 0.5% Sodium Carboxymethyl Cellulose | Attenuated symptoms of colitis, reduced inflammation. | [1][2] |
| Cerebral Ischemia/Reperfusion | Rat | "Different doses" | Not specified in abstract | Not specified in abstract | Suppressed neurological parameters and reduced brain edema. | [15] |
| Pharmacokinetic Study | Mouse (ICR) | 1, 2, and 4 mg/kg | Intravenous & Oral | Not specified | High clearance, short half-life, low oral bioavailability. | [7][8] |
| Pharmacokinetic Study | Rat (Sprague Dawley) | 50 mg/kg | Oral | Not specified | Double absorption peaks, Cmax at 290 min. | [9] |
| Non-Small Cell Lung Cancer | Mouse (Nude) | 10-50 μM (in vitro) | In vivo dose not specified | Not specified | Inhibited tumor cell proliferation. | [16] |
Experimental Protocols
Detailed Protocol: Oral Gavage Administration of this compound in Mice
This protocol is adapted from standard oral gavage procedures and is suitable for administering a this compound suspension.[1][5][11][12]
Materials:
-
This compound powder
-
0.5% Sodium Carboxymethyl Cellulose (CMC-Na) solution
-
Sterile water
-
Weighing scale
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Appropriately sized, flexible, ball-tipped oral gavage needles (e.g., 20-22 gauge for adult mice)[11]
-
1 mL syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the total amount of this compound needed for the study.
-
Weigh the required amount of this compound powder and place it in a conical tube.
-
Add the appropriate volume of 0.5% CMC-Na solution to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the concentration would be 5 mg/mL).
-
Vortex the mixture vigorously for 2-3 minutes to create a suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure a fine, uniform suspension.
-
Visually inspect the suspension for any large aggregates.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse to determine the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[11]
-
Properly restrain the mouse by the scruff of the neck to immobilize the head and body.[5]
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[1]
-
Vortex the this compound suspension immediately before drawing the calculated dose into the syringe to ensure homogeneity.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the suspension.
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[11]
-
Workflow for a DSS-Induced Colitis Study in Mice with this compound Treatment
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effects of wogonoside on invasion and migration of lung cancer A549 cells and angiogenesis in xenograft tumors of nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. instechlabs.com [instechlabs.com]
- 6. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Comparative metabolism of this compound in human, dog, monkey, mouse, and rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiation-guided drug delivery to mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. admescope.com [admescope.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Exerts Neuroprotective Effect Against Cerebral Ischemia/Reperfusion Injury in Rats via Alteration of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural product this compound interferes with H3 histone lactylation via targeting PKM2 to inhibit non-small cell lung cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Fargesin precipitation in stock solutions
Welcome to the Technical Support Center for Fargesin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding stock solution stability and precipitation.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound stock solutions.
| Issue | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | This compound is sparingly soluble in aqueous solutions. When the DMSO concentration decreases sharply upon dilution, this compound can precipitate out of the solution. | 1. Optimize DMSO Concentration: Keep the final DMSO concentration in your working solution as high as your experimental system tolerates (typically <0.5% in cell-based assays to avoid cytotoxicity).[1] 2. Stepwise Dilution: Dilute the this compound stock solution gradually by adding the aqueous buffer to the DMSO stock dropwise while vortexing. This avoids localized high concentrations of the aqueous solvent. 3. Use of Co-solvents: Consider using a co-solvent with DMSO. For example, a small percentage of ethanol in the final solution might improve solubility. However, compatibility with your specific assay must be verified. 4. Warm the Solution: Gently warming the solution to 37°C may aid in dissolution. However, be cautious of the potential for temperature-induced degradation. |
| Cloudiness or visible particles in the stock solution over time. | The stock solution may be supersaturated, or the compound may be degrading or aggregating upon storage. Repeated freeze-thaw cycles can also induce precipitation. | 1. Proper Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C.[2][3] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] 2. Freshly Prepared Solutions: Whenever possible, prepare and use solutions on the same day.[2] If storing, it's recommended to use within two weeks when stored at -20°C.[2] 3. Sonication: Before use, briefly sonicate the stock solution vial in a water bath to ensure any microscopic precipitates are redissolved. One supplier notes that ultrasonic treatment is needed for dissolution in DMSO.[4] |
| Inconsistent experimental results. | This could be due to inaccurate concentrations resulting from precipitation in the stock or working solutions. | 1. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. 2. Centrifugation: If you suspect precipitation in your working solution, centrifuge the plate or tubes and carefully use the supernatant for your experiment. Note that this will lower the effective concentration of this compound. 3. Solubility Enhancement: For persistent issues, consider using a solubilizing agent like cyclodextrins (see FAQ section for more details). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: The most common and recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO). This compound has a high solubility in DMSO, with reported values of ≥37 mg/mL and 125 mg/mL.[4][5] It is noted that sonication may be required to achieve complete dissolution at higher concentrations.[4] this compound is reported to be insoluble in water and ethanol.[5]
Q2: How should I store my this compound stock solutions?
A2: this compound stock solutions should be stored in tightly sealed, light-protected vials. It is recommended to prepare single-use aliquots to minimize freeze-thaw cycles. For long-term storage, -80°C is recommended for up to two years, while for shorter-term storage, -20°C is suitable for up to one year.[3] If prepared in advance, solutions stored at -20°C are generally usable for up to two weeks.[2]
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are a few strategies to overcome this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to prevent solvent-induced cytotoxicity.
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes help.
-
Increase Final Volume: Adding the this compound stock to a larger volume of medium can help to keep it in solution by avoiding high local concentrations.
-
Use of Solubilizing Agents: For persistent precipitation issues, you can explore the use of pharmaceutically accepted solubilizing agents. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. You would typically prepare a stock solution of the this compound/cyclodextrin complex in an aqueous buffer.
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication is recommended, especially for achieving high concentrations of this compound in DMSO.[4] A brief sonication in a water bath can help to break up any small aggregates and ensure complete dissolution.
Q5: What is the known mechanism of action for this compound's anti-inflammatory effects?
A5: this compound has been shown to exert its anti-inflammatory effects by suppressing the Protein Kinase C (PKC) pathway. This, in turn, inhibits the downstream signaling molecules c-Jun N-terminal kinase (JNK), leading to the suppression of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[4]
Data Presentation
This compound Solubility
| Solvent | Solubility | Molar Equivalent (at 370.40 g/mol ) | Notes |
| DMSO | ≥37 mg/mL[5] | ≥99.89 mM | - |
| DMSO | 125 mg/mL[4] | 337.47 mM | Requires sonication.[4] |
| Water | Insoluble[5] | - | - |
| Ethanol | Insoluble[5] | - | - |
Note: "Insoluble" indicates very low solubility, but not necessarily zero. For experimental purposes, assume solubility in aqueous buffers is very low.
This compound Stock Solution Preparation
| Desired Stock Concentration | Mass of this compound for 1 mL Stock | Mass of this compound for 5 mL Stock | Mass of this compound for 10 mL Stock |
| 10 mM | 3.704 mg | 18.52 mg | 37.04 mg |
| 20 mM | 7.408 mg | 37.04 mg | 74.08 mg |
| 50 mM | 18.52 mg | 92.60 mg | 185.20 mg |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.W. 370.40 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing this compound: Accurately weigh 3.704 mg of this compound powder and transfer it to a sterile vial.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the vial for 1-2 minutes to aid dissolution.
-
Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Anti-Inflammatory Assay using THP-1 Macrophages
This protocol outlines a general procedure for assessing the anti-inflammatory effects of this compound on PMA-differentiated THP-1 macrophages.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide, reagents for Western blotting or qPCR)
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation of THP-1 cells:
-
Seed THP-1 cells in a multi-well plate at a suitable density.
-
Induce differentiation into macrophages by treating the cells with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
After incubation, remove the PMA-containing medium, wash the adherent macrophages gently with PBS, and add fresh medium. Allow the cells to rest for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Pre-treat the differentiated THP-1 macrophages with the this compound working solutions for 1-2 hours.
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a non-stimulated control group.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Downstream Analysis:
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or the production of nitric oxide using the Griess assay.
-
Lyse the cells to extract protein or RNA for analysis of inflammatory marker expression (e.g., COX-2, iNOS) by Western blotting or qPCR.
-
Visualizations
This compound Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits the PKC signaling pathway.
Experimental Workflow for this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound solutions.
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting logic for this compound precipitation.
References
Fargesin Off-Target Effects: A Technical Support Center for Molecular Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers encountering potential off-target effects of fargesin in molecular studies. This compound, a neolignan found in Magnolia species, is investigated for various therapeutic properties. However, its polypharmacological nature can lead to interactions with multiple cellular signaling pathways, which may be considered off-target depending on the primary research focus. This guide offers detailed FAQs, troubleshooting advice, and standardized protocols to help identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound has been observed to modulate several key signaling pathways. These interactions may be considered "off-target" if they are independent of the primary intended mechanism of action under investigation. The table below summarizes the principal molecular interactions of this compound reported in the literature.
Table 1: Summary of this compound's Known Molecular Interactions and Off-Target Effects
| Signaling Pathway | Key Proteins Affected | Experimental Context (Cell Type/Model) | Observed Phenotypic Outcome |
| Adrenergic Signaling | β1 Adrenergic Receptor (β1AR) | CHO-S cells overexpressing β1AR, Rat hearts | Potential β1AR antagonist; decreased cAMP and PKA levels; cardioprotective effects against ischemia/reperfusion injury.[1][2] |
| PI3K/AKT Signaling | PI3K, AKT | JB6 Cl41, HaCaT, WiDr, and HCT8 colon cancer cells | Inhibition of AKT phosphorylation, leading to suppression of cell proliferation and transformation.[3] |
| MAPK Signaling | p38 MAPK, JNK, MEKs, ERKs, RSKs | B16F10 melanoma cells, THP-1 monocytes, WiDr and HCT8 colon cancer cells | Inhibition of p38 and JNK activation, leading to reduced inflammation and melanin synthesis. Inhibition of MEK/ERK/RSK phosphorylation, contributing to anti-proliferative effects in colon cancer cells.[3][4][5] |
| NF-κB Signaling | NF-κB (p65) | THP-1 monocytes, Rat models of cerebral ischemia | Suppression of NF-κB nuclear translocation and activity, resulting in anti-inflammatory and neuroprotective effects.[5][6] |
| Cell Cycle Regulation | CDK2, Cyclin E, p21WAF1/Cip1 | Colon cancer cells | Suppression of the CDK2/cyclin E signaling axis and upregulation of p21, leading to G1-phase cell cycle arrest.[3][7] |
| Metabolic Regulation | PKM2 | A549 non-small cell lung cancer cells | Direct targeting of PKM2, inhibiting aerobic glycolysis and H3 histone lactylation, leading to anti-tumor effects.[8] |
| PKC Signaling | PKC | THP-1 monocytes | This compound's suppression of AP-1 and NF-κB is PKC-dependent.[5] |
Troubleshooting Guides for Common Off-Target Pathways
Troubleshooting: Unexpected Anti-proliferative or Pro-apoptotic Effects
Q2: I am studying this compound's role in a non-cancer model, but I'm observing decreased cell viability. Could this be an off-target effect?
A2: Yes, this is a plausible off-target effect. This compound has been shown to inhibit the PI3K/AKT and MAPK signaling pathways and to suppress the CDK2/cyclin E complex in cancer cells, leading to cell cycle arrest and reduced proliferation.[3][7][9] These pathways are fundamental to cell survival and proliferation in most cell types.
Troubleshooting Steps:
-
Assess Cell Cycle Progression: Perform flow cytometry analysis of cells treated with this compound to determine if there is an accumulation of cells in a specific phase of the cell cycle (e.g., G1).
-
Analyze Key Signaling Nodes: Use Western blotting to check the phosphorylation status of key proteins in the PI3K/AKT (e.g., p-AKT) and MAPK (e.g., p-ERK, p-p38) pathways.
-
Control Experiments:
-
Use known inhibitors of the PI3K/AKT and MAPK pathways as positive controls to see if they phenocopy the effects of this compound.
-
If possible, use a cell line where the suspected off-target is knocked down or knocked out to see if the effect of this compound is diminished.
-
Diagram of this compound's Effect on PI3K/AKT and MAPK Pathways
Caption: this compound's inhibitory effects on the PI3K/AKT and MAPK pathways.
Troubleshooting: Unexplained Anti-inflammatory Responses
Q3: My experimental model involves an inflammatory stimulus, and this compound is reducing the inflammatory response more than expected. What could be the off-target mechanism?
A3: this compound is known to have potent anti-inflammatory properties through the inhibition of the NF-κB and MAPK (specifically p38 and JNK) signaling pathways.[5][6] It can suppress the nuclear translocation of NF-κB and the activation of MAPKs, leading to a downstream reduction in the expression of pro-inflammatory mediators like COX-2, iNOS, and various cytokines.
Troubleshooting Steps:
-
Measure Inflammatory Mediator Expression: Use RT-qPCR or ELISA to quantify the levels of key pro-inflammatory genes and proteins (e.g., TNF-α, IL-6, IL-1β, COX-2).
-
Assess NF-κB Activation: Perform a Western blot for phosphorylated IκBα and the p65 subunit of NF-κB in cytoplasmic and nuclear fractions to assess its translocation. A luciferase reporter assay with an NF-κB response element can also quantify its transcriptional activity.
-
Analyze MAPK Activation: Use Western blotting to determine the phosphorylation status of JNK and p38.
-
Control Experiments:
-
Treat cells with a known NF-κB inhibitor (e.g., BAY 11-7082) or a p38/JNK inhibitor (e.g., SB203580/SP600125) to compare the effects with those of this compound.
-
Diagram of this compound's Anti-inflammatory Mechanism
Caption: this compound inhibits inflammatory responses via NF-κB and MAPK pathways.
Quantitative Analysis of Off-Target Interactions
Q4: How can I quantify the potency of this compound against a suspected off-target?
A4: Quantifying the interaction of this compound with off-target proteins is crucial for interpreting your results. Standard metrics include the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibitor constant (Ki). The lack of published, standardized quantitative data for this compound's off-target interactions necessitates that researchers determine these values within their experimental systems.
Table 2: Framework for Reporting Quantitative Data for this compound
| Parameter | Description | Recommended Assay |
| IC50 | Concentration of this compound required to inhibit 50% of a specific enzyme's activity (e.g., a kinase). | In vitro kinase assay with varying this compound concentrations. |
| EC50 | Concentration of this compound that produces 50% of its maximal effect in a cell-based assay. | Cell-based assays measuring a specific endpoint (e.g., cytokine production, cell viability) over a range of this compound concentrations. |
| Ki | The inhibition constant, representing the binding affinity of this compound to its target. | Radioligand binding assays or enzymatic assays with varying substrate concentrations. |
Note: There is limited specific IC50, EC50, or Ki data for this compound's off-target interactions in the public domain. Researchers are encouraged to perform dose-response experiments to establish these values in their model systems. For example, this compound has been shown to inhibit cell proliferation in A549 cells in a concentration range of 10-50 μM.[8]
Experimental Protocols
Protocol 1: Western Blotting for Protein Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of key signaling proteins.
1. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include appropriate positive and negative controls.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. SDS-PAGE and Membrane Transfer:
-
Normalize protein amounts for each sample and add Laemmli sample buffer. Denature the samples by boiling.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. (Note: Avoid using milk as a blocking agent for phospho-antibodies due to the presence of casein).
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.[10][11]
Protocol 2: In Vitro Kinase Assay
This protocol allows for the direct measurement of this compound's inhibitory effect on a specific kinase.
1. Reaction Setup:
-
In a microplate, prepare a reaction mixture containing the purified kinase, its specific substrate (protein or peptide), and kinase assay buffer.
-
Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Prepare a "no kinase" control well to determine background signal.
2. Kinase Reaction and Detection:
-
Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP-Glo™, which measures ADP production).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction according to the specific assay kit's instructions (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter or phosphorimager. For luminescence-based assays like ADP-Glo™, use a luminometer.
3. Data Analysis:
-
Subtract the background signal from all measurements.
-
Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12][13][14][15][16]
Protocol 3: Luciferase Reporter Assay for Transcription Factor Activity
This protocol is used to measure the effect of this compound on the transcriptional activity of a specific transcription factor (e.g., NF-κB, AP-1).
1. Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the transcription factor of interest, and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
2. Cell Treatment and Lysis:
-
After transfection, treat the cells with this compound, with or without a stimulus that activates the transcription factor.
-
After the treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.
3. Luciferase Activity Measurement:
-
Use a dual-luciferase assay system. Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence again.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in this compound-treated cells to the control cells to determine the effect on transcription factor activity.[17][18][19][20][21]
General Strategies for Identifying Off-Target Effects
For a comprehensive understanding of this compound's off-target profile, a combination of computational and experimental approaches is recommended.
Table 3: Methodologies for Off-Target Profiling
| Approach | Method | Description |
| Experimental | Kinase Profiling: | Screening this compound against a large panel of purified kinases to identify potential off-target kinase interactions. This provides a broad overview of its kinome-wide selectivity. |
| Affinity Purification-Mass Spectrometry (AP-MS): | Immobilizing a this compound analog onto a solid support to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.[22][23][24][25][26] | |
| Thermal Proteome Profiling (TPP): | Assessing changes in the thermal stability of proteins in a cell lysate upon this compound treatment. Direct binding of this compound can alter a protein's melting temperature. | |
| Computational | In Silico Screening / Molecular Docking: | Using the chemical structure of this compound to predict its binding to a virtual library of protein structures. This can identify potential off-targets based on structural and chemical complementarity.[27][28][29][30][31] |
| Pharmacophore Modeling: | Building a model of the essential features of this compound required for its activity and using this model to search for proteins with complementary binding sites. | |
| Transcriptomic/Proteomic Analysis: | Treating cells with this compound and analyzing global changes in gene or protein expression. Pathway analysis of the differentially expressed genes/proteins can reveal which signaling pathways are affected. |
Workflow for Investigating Off-Target Effects
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound as a potential β₁ adrenergic receptor antagonist protects the hearts against ischemia/reperfusion injury in rats via attenuating oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits melanin synthesis in murine malignant and immortalized melanocytes by regulating PKA/CREB and P38/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts Neuroprotective Effect Against Cerebral Ischemia/Reperfusion Injury in Rats via Alteration of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural product this compound interferes with H3 histone lactylation via targeting PKM2 to inhibit non-small cell lung cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. In vitro kinase assay [protocols.io]
- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. biocat.com [biocat.com]
- 22. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. brjac.com.br [brjac.com.br]
- 26. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 27. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 28. mdpi.com [mdpi.com]
- 29. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. nemo.upf.edu [nemo.upf.edu]
- 31. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
Technical Support Center: Fargesin & DMSO Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Fargesin powder and its DMSO stock solutions. Adherence to these guidelines is crucial for maintaining the integrity and efficacy of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound powder?
For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C, protected from light and air.[1] For short-term storage, refrigeration at 2-8°C is also acceptable. While lignans like this compound are relatively resistant to high temperatures during extraction processes, prolonged exposure to ambient temperatures should be avoided to minimize potential degradation.[2]
Q2: How should I store pure Dimethyl Sulfoxide (DMSO)?
DMSO should be stored at a constant room temperature, ideally between 15°C and 30°C, in an airtight and light-resistant container.[1] Glass containers are preferred as DMSO can react with some plastics.[1] It is important to keep the container tightly sealed as DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its solvent properties.
Q3: My DMSO has solidified. Is it still usable?
Yes. DMSO has a relatively high freezing point of 18.5°C (65.3°F) and may solidify at or just below room temperature. This is a normal property of the solvent and does not affect its quality. You can thaw the solidified DMSO by warming the container at room temperature or in a warm water bath. Ensure the container is tightly sealed during this process to prevent contamination.
Q4: What is the recommended storage procedure for this compound DMSO stock solutions?
Whenever possible, it is best to prepare this compound stock solutions in DMSO on the same day of use. If you need to prepare stock solutions in advance, it is recommended to store them in small, tightly sealed aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Under these conditions, the solution is generally considered usable for up to two weeks. For longer-term storage, re-testing the efficacy of the solution is advised.[3]
Q5: What is the solubility of this compound in DMSO?
This compound is highly soluble in DMSO, with a solubility of at least 37 mg/mL.[1]
Troubleshooting Guide
Issue: My this compound DMSO stock solution appears cloudy or has visible precipitate.
-
Possible Cause 1: Incomplete Dissolution. this compound, especially at high concentrations, may require assistance to fully dissolve.
-
Solution: Gently warm the solution to 37°C for 10-30 minutes. Sonication or vortexing can also aid in dissolution. Ensure all precipitate has dissolved before use, as undissolved compound can lead to inaccurate concentrations and potential toxicity in cell-based assays.
-
-
Possible Cause 2: Precipitation upon Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can cause the compound to precipitate out of the solution.
-
Solution: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 3: Water Contamination of DMSO. The hygroscopic nature of DMSO means it can absorb water from the atmosphere if not stored properly. This change in solvent composition can reduce the solubility of your compound.
-
Solution: Always use anhydrous (dry) DMSO for preparing stock solutions and ensure the DMSO container is tightly sealed when not in use. Store DMSO in a dry, well-ventilated area.
-
Issue: I am observing inconsistent results in my experiments using a stored this compound stock solution.
-
Possible Cause: Compound Degradation. Although storing at low temperatures slows degradation, it does not completely halt it. The stability of a compound in solution can be influenced by factors such as the specific compound, solvent purity, and storage conditions.
-
Solution: For critical experiments, it is always best to use a freshly prepared stock solution. If using a stored solution, you may need to re-qualify its concentration or activity, for example, by comparing its performance to a freshly prepared standard.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Duration | Temperature | Container | Light/Air Protection |
| Long-term | -20°C | Tightly sealed | Protected from light and air |
| Short-term | 2-8°C | Tightly sealed | Protected from light and air |
Table 2: Stability of this compound in DMSO Stock Solution
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 2 weeks | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Potentially longer than 2 weeks | Aliquot to avoid freeze-thaw cycles. Re-validation is recommended for long-term storage. |
| Room Temperature | Not recommended | Prepare fresh for immediate use. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: 370.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Before opening the vial of this compound powder, centrifuge it briefly to ensure all the powder is at the bottom of the vial.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.704 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, you would add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, you can gently warm the vial to 37°C for 10-15 minutes and/or place it in a sonicator bath for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage:
-
If not for immediate use, aliquot the stock solution into smaller, single-use, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for storing this compound powder, DMSO, and preparing stock solutions.
Caption: A logical guide to troubleshooting precipitation issues in this compound DMSO stock solutions.
References
Fargesin Research Technical Support Center: Troubleshooting & FAQ
Welcome to the technical support center for Fargesin research. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential reproducibility challenges and troubleshooting common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a neolignan compound with multiple reported mechanisms of action that can be cell-type and context-dependent. Key signaling pathways affected include:
-
Inhibition of PI3K/AKT pathway: This has been observed in colon cancer cells and is linked to the suppression of cell proliferation and transformation. This compound has also been shown to stimulate glucose uptake in L6 myotubes by activating the PI3K-Akt pathway.
-
Suppression of MAPK/ERK pathway: this compound has been shown to suppress the phosphorylation of MEKs, ERKs, and RSKs in colon cancer cells. In osteoarthritis models, it downregulates p38/ERK MAPK signaling.
-
Inhibition of NF-κB signaling: this compound exerts anti-inflammatory effects by suppressing the NF-κB pathway in various models, including inflammatory bowel disease and THP-1 monocytes.
-
Regulation of PKA/CREB signaling: In melanocytes, this compound inhibits melanin synthesis by inhibiting the PKA/CREB pathway.
-
Targeting PKM2: In non-small cell lung cancer, this compound has been shown to target pyruvate kinase M2 (PKM2), inhibiting aerobic glycolysis and H3 histone lactylation.
Q2: I am observing inconsistent anti-proliferative effects of this compound. What could be the cause?
A2: Inconsistent anti-proliferative effects can stem from several factors:
-
Cell Line Variability: The effects of this compound are highly dependent on the cell line used. For example, its impact on the MAPK pathway differs between premalignant JB6 Cl41 cells and colon cancer cells. Ensure your cell lines are authenticated and free from mycoplasma contamination.
-
Compound Solubility: this compound is typically dissolved in DMSO. Poor solubility or precipitation in your cell culture medium can lead to a lower effective concentration. See the troubleshooting guide below for tips on preparing this compound solutions.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can influence cell proliferation rates and the cellular response to this compound. Standardize the FBS concentration across all experiments.
-
Treatment Duration: The duration of this compound treatment will impact the observed effects. Ensure you are using a consistent and appropriate time course for your specific assay and cell line.
Q3: My Western blot results for p-AKT and p-ERK are not consistent with published data. How can I troubleshoot this?
A3: Discrepancies in signaling pathway activation can be a significant challenge. Consider the following:
-
Stimulation Conditions: The effect of this compound on signaling pathways is often studied in the context of a specific stimulus, such as Epidermal Growth Factor (EGF) or Lipopolysaccharide (LPS). The timing and concentration of both the stimulus and this compound are critical.
-
Cellular Crosstalk: The signaling pathways targeted by this compound are interconnected. The cellular context can determine the dominant pathway affected. For instance, in premalignant cells, this compound may inhibit PI3K/AKT without altering MAPK, while in colon cancer cells, both pathways are suppressed.
-
Antibody Quality: Poor antibody quality is a common source of irreproducibility in Western blotting. Ensure your primary and secondary antibodies are validated for the specific target and application.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Culture Media
-
Problem: You observe a precipitate after adding your this compound stock solution to the cell culture medium.
-
Potential Causes:
-
The final concentration of DMSO is too high.
-
The this compound concentration exceeds its solubility limit in the aqueous medium.
-
The stock solution was not properly mixed with the medium.
-
-
Solutions:
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock.
-
Dilution Method: When diluting the stock solution into your medium, add the this compound stock to a small volume of medium first, vortex gently, and then add this to the final volume of medium. This helps to prevent localized high concentrations that can lead to precipitation.
-
Pre-warmed Medium: Always add the this compound solution to pre-warmed (37°C) culture medium.
-
Issue 2: High Variability in Cell Viability/Proliferation Assays
-
Problem: You are observing large error bars and inconsistent results in your MTS, MTT, or similar cell viability assays.
-
Potential Causes:
-
Inconsistent cell seeding density.
-
Edge effects in multi-well plates.
-
Variability in this compound treatment.
-
-
Solutions:
-
Cell Seeding: Ensure a uniform single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles.
-
Plate Layout: To avoid edge effects, do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium.
-
Treatment Application: When adding this compound, ensure that the pipette tip does not touch the bottom of the well, which can disturb the cells. Add the treatment gently to the side of the well.
-
Incubation Time: Standardize the incubation time for both the this compound treatment and the viability reagent (e.g., MTS solution).
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Different Assays
| Assay Type | Cell Line/Model | Reported IC50 | Reference |
| Heat-induced hemolysis inhibition | - | 40.24 ± 0.01 µg/mL | |
| Heat-induced albumin denaturation | - | 42.60 µg/mL | |
| NO production inhibition | RAW 264.7 cells | 14.49 µmol/L |
Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS-based)
This protocol is adapted from a study on this compound's effect on colon cancer cells.
-
Cell Seeding: Seed cells (e.g., HCT8, WiDr) in 96-well plates at a density of 1 x 10³ cells per well in 100 µL of complete culture medium. Culture overnight.
-
Baseline Measurement (0 h): Measure the absorbance at 492 nm for a set of wells to establish a baseline reading.
-
This compound Treatment: Treat the remaining wells with varying concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 25 µL of 10% SDS solution to each well.
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control after normalizing to the 0 h reading.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is a general guide based on methodologies used in this compound research.
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with this compound and/or a stimulus (e.g., EGF) for the specified time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound's inhibition of the PI3K/AKT signaling pathway.
Caption: this compound's suppression of the MAPK/ERK signaling cascade.
Caption: A logical workflow for troubleshooting this compound experiments.
Technical Support Center: Fargesin Treatment & Cell Viability Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fargesin in cell viability assays. The information is tailored for scientists and drug development professionals to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] Stock solutions are typically prepared in DMSO and then diluted in cell culture medium to the final working concentration.[2] It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: What is a typical concentration range for this compound in cell viability experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the endpoint being measured. Studies have reported using concentrations ranging from 1.56 µM to 60 µM.[2][3] For example, non-toxic doses in RAW 264.7 macrophage cells were found to be up to 25 µM, while cytotoxic effects were observed at 50 µM after 24 hours.[3] In colon cancer cell lines, IC50 values for cell proliferation inhibition were observed between 35 µM and 45 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How does this compound affect cells? What is its mechanism of action?
A3: this compound is a bioactive lignan with multiple reported pharmacological activities, including anti-inflammatory, anti-proliferative, and antioxidant effects.[1][3] It has been shown to inhibit several key signaling pathways, including:
-
PI3K/AKT pathway: Inhibition of this pathway can affect cell survival and proliferation.
-
MAPK (ERK) pathway: this compound has been shown to suppress the phosphorylation of MEKs and ERKs.[4]
-
NF-κB pathway: this compound can block the activation of NF-κB, a key regulator of inflammation.[5]
-
CDK2/Cyclin E signaling: This inhibition leads to G1-phase cell cycle arrest, affecting cell proliferation.
Understanding these mechanisms is crucial as they can influence the choice and interpretation of cell viability assays.
Q4: Which cell viability assay is best for use with this compound?
A4: The choice of assay depends on the specific research question.[6][7]
-
For assessing metabolic activity and proliferation: Tetrazolium-based assays like MTT, MTS, and XTT are commonly used.[3][8] However, given that this compound can modulate cellular metabolism and oxidative stress, it is crucial to validate the results with an alternative method.[9][10]
-
For measuring membrane integrity and cytotoxicity: The Lactate Dehydrogenase (LDH) assay is a suitable choice as it measures the release of a cytosolic enzyme from damaged cells.[11][12]
-
For detecting apoptosis: Assays that measure markers of apoptosis, such as Annexin V/PI staining or Caspase-3/7 activity, are recommended to understand the mode of cell death.[13][14]
It is often advisable to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of this compound's effects.[15]
Troubleshooting Guides
Issue 1: High Background or Inconsistent Readings in MTT/MTS/XTT Assays
| Possible Cause | Troubleshooting Step |
| This compound Interference with Assay Chemistry | Some compounds can directly reduce tetrazolium salts or have overlapping absorbance spectra.[1][16] Run a cell-free control with this compound in the medium to check for direct reduction. If interference is observed, consider using a non-colorimetric assay. |
| Precipitation of this compound in Culture Medium | This compound, like many hydrophobic compounds, may precipitate at higher concentrations in aqueous media.[17] Visually inspect the wells for any precipitate. To improve solubility, ensure the DMSO stock is well-mixed and consider a serial dilution in pre-warmed medium.[17] A formal solubility test can also be performed.[18] |
| Alteration of Cellular Metabolism | This compound is known to affect signaling pathways that regulate metabolism. This can lead to changes in mitochondrial reductase activity that may not directly correlate with cell number.[19] Corroborate MTT results with a different type of assay, such as LDH or a direct cell counting method (e.g., Trypan Blue). |
| Serum LDH Activity | Animal serum in culture media contains endogenous LDH, which can lead to high background absorbance.[20] Reduce the serum concentration in your culture medium (e.g., to 1-5%) or use a serum-free medium for the assay period if possible.[20] |
| Phenol Red Interference | Phenol red in the culture medium can affect the absorbance readings of formazan products.[21] Use a phenol red-free medium for the assay or ensure your plate reader subtracts the background absorbance at a reference wavelength.[1] |
Issue 2: Unexpected Results with LDH Cytotoxicity Assay
| Possible Cause | Troubleshooting Step |
| High Spontaneous LDH Release | This can be caused by over-seeding cells or vigorous pipetting during cell plating, leading to cell damage.[20] Optimize cell seeding density and handle cells gently. |
| Low Experimental LDH Release | This may be due to a low cell density or the compound inducing apoptosis without significant membrane rupture at the measured time point.[20] Ensure an optimal cell number is used. Consider a later time point or an apoptosis-specific assay. |
| This compound Interfering with LDH Activity | While less common, some compounds can inhibit LDH enzyme activity.[15] Test this compound's effect on purified LDH as a control. |
Issue 3: Difficulty Interpreting Apoptosis Assay Results
| Possible Cause | Troubleshooting Step |
| Unclear Distinction Between Apoptotic and Necrotic Cells | In Annexin V/PI staining, prolonged incubation or harsh cell handling can lead to secondary necrosis, blurring the distinction.[22] Ensure gentle cell handling and analyze samples by flow cytometry as soon as possible after staining.[6] |
| Low Caspase-3/7 Signal | The timing of the assay is critical. Caspase activation is a transient event.[4] Perform a time-course experiment to identify the peak of caspase activity. Also, ensure the cell lysis is complete as per the assay protocol.[7] |
| This compound's Potential Autofluorescence | Natural compounds can sometimes exhibit intrinsic fluorescence, which may interfere with fluorescent-based assays. Run a control with this compound-treated, unstained cells to check for autofluorescence in the relevant channels. |
Data Presentation: Recommended Assay Parameters
The following table summarizes typical starting parameters for common cell viability assays. These should be optimized for your specific cell line and experimental conditions.
| Assay | Parameter | Recommended Starting Range/Value |
| MTT/MTS/XTT | This compound Concentration | 1 µM - 100 µM (perform a dose-response curve) |
| Incubation Time | 24 - 72 hours[3] | |
| Cell Seeding Density | 5,000 - 15,000 cells/well (96-well plate) | |
| MTT Incubation | 2 - 4 hours[1] | |
| Wavelength | 570 nm (MTT), 490 nm (MTS/XTT)[8] | |
| LDH | This compound Concentration | 1 µM - 100 µM |
| Incubation Time | 24 - 72 hours | |
| Supernatant Collection | Centrifuge plate to pellet any detached cells before taking supernatant. | |
| Wavelength | ~490 nm[20] | |
| Annexin V/PI | This compound Concentration | 1 µM - 100 µM |
| Incubation Time | 12 - 48 hours | |
| Staining | Follow manufacturer's protocol, typically 15 min incubation.[22] | |
| Detection | Flow Cytometry | |
| Caspase-3/7 | This compound Concentration | 1 µM - 100 µM |
| Incubation Time | 4 - 24 hours (time-course recommended)[23] | |
| Detection | Fluorometry or Luminometry[4] |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1][8]
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[8]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.[20]
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (typically up to 30 minutes).
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[20]
-
Calculation: Determine the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V (e.g., 5 µL) and Propidium Iodide (PI) (e.g., 1-2 µL).[22]
-
Incubation: Gently mix and incubate at room temperature in the dark for 15 minutes.[6]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[22]
Visualizations
Caption: this compound inhibits key signaling pathways.
Caption: General workflow for cell viability assays.
Caption: Troubleshooting decision tree for MTT assays.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. ulab360.com [ulab360.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. sartorius.com.cn [sartorius.com.cn]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. jpionline.org [jpionline.org]
- 10. Antihypertensive effects of this compound in vitro and in vivo via attenuating oxidative stress and promoting nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. mdpi.com [mdpi.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Fargesin and Eudesmin from Flos Magnoliae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flos Magnoliae, the dried flower buds of various Magnolia species, is a cornerstone of traditional Asian medicine, historically used to treat conditions like allergic rhinitis, sinusitis, and headaches.[1][2][3] Among its myriad bioactive constituents, the tetrahydrofurofuranoid lignans Fargesin and Eudesmin have garnered significant scientific attention. Both compounds are isomers and share a core chemical structure but exhibit distinct pharmacological profiles. This guide provides an objective, data-driven comparison of this compound and Eudesmin, focusing on their anti-inflammatory, anti-allergic, neuroprotective, and anticancer activities to inform future research and drug development initiatives.
Comparative Pharmacological Activities
This compound and Eudesmin both demonstrate a range of biological effects, but comparative studies often indicate that this compound possesses more potent activity in several key areas, particularly in anti-allergic and anti-inflammatory responses.
Anti-allergic and Anti-inflammatory Activity
Both lignans are recognized for their anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[4][5] However, direct comparisons reveal this compound's superior efficacy in models of allergic inflammation.
A key study investigating the constituents of Flos Magnoliae on store-operated calcium entry (SOCE) via the ORAI1 channel—a critical step in T-cell activation and mast cell degranulation—found this compound to be the most potent inhibitor.[1][2] this compound inhibited the ORAI1 channel with an IC50 of 12.46 µM, while Eudesmin was significantly less effective.[1][2] This difference in ORAI1 inhibition translates to more effective suppression of immune cell function. For instance, at a concentration of 100 µM, this compound inhibited mast cell degranulation by over 20%, whereas Eudesmin showed negligible effect.[1][6] While both compounds significantly inhibited CD4+ T-cell proliferation at 100 µM, this compound's strong effect on the initial calcium signaling event underscores its potential as a more promising anti-allergic candidate.[1][7]
In other inflammatory models, this compound has been shown to attenuate symptoms in mice with chemically-induced inflammatory bowel disease (IBD) by reducing inflammatory infiltration and the secretion of pro-inflammatory cytokines like TNF-α.[8][9] Eudesmin has also been identified as an inhibitor of TNF-α production, though with a weaker reported IC50 value compared to other activities.[10]
| Parameter | This compound | Eudesmin | Reference |
| ORAI1 Channel Inhibition (IC50) | 12.46 ± 1.30 µM | > 100 µM (24.69% inhibition at 100 µM) | [1][2] |
| Mast Cell Degranulation (% Inhibition) | 20.11% ± 5.36% (at 100 µM) | Negligible effect | [1][6] |
| CD4+ T-Cell Proliferation (% Inhibition) | 87.74% ± 1.83% (at 100 µM) | 91.11% ± 0.67% (at 100 µM) | [1][7] |
| TNF-α Production Inhibition (IC50) | Not specified | 51 µM | [10] |
Table 1: Comparative Anti-allergic and Anti-inflammatory Effects of this compound and Eudesmin.
Neuroprotective Effects
Both this compound and Eudesmin have demonstrated protective effects in different models of neurological damage. This compound has been studied in the context of cerebral ischemia/reperfusion (I/R) injury, a condition involving significant inflammation and oxidative stress.[11][12] In a rat model of I/R, this compound treatment significantly reduced brain edema, infarct volume, and levels of inflammatory markers like TNF-α, IL-1β, and IL-6, an effect linked to the suppression of the TLR4/NF-κB pathway.[4][11][12]
Eudesmin, conversely, has been evaluated for its neuroprotective properties against amyloid-β (Aβ) peptide toxicity, a hallmark of Alzheimer's disease.[13][14] In primary hippocampal neuron cultures, a low concentration of Eudesmin (30 nM) protected against Aβ-induced synaptic structure degradation and preserved synaptic function.[13][14] The proposed mechanism involves direct interaction with the Aβ aggregation process, reducing the formation of toxic oligomers.[13]
| Parameter | This compound | Eudesmin | Reference |
| Neurological Model | Cerebral Ischemia/Reperfusion (in vivo, rats) | Amyloid-β Peptide Toxicity (in vitro, neurons) | [11][12][13] |
| Key Mechanism | Inhibition of NF-κB signaling, reduction of inflammatory cytokines & oxidative stress | Preservation of synaptic structure, interaction with Aβ aggregation | [11][13] |
| Effective Concentration | Not specified (in vivo study) | 30 nM (in vitro) | [13] |
Table 2: Comparative Neuroprotective Activities of this compound and Eudesmin.
Anticancer Activity
The anticancer potential of both lignans has been explored, though comprehensive comparative data is limited. This compound has been shown to inhibit cell proliferation and induce G1/G0 phase cell cycle arrest in colon cancer cells (WiDr and HCT8).[15] This effect is mediated by the suppression of both the PI3K/AKT and MAPK signaling pathways.[15] Eudesmin has also been reported to possess anti-tumor and cytotoxic activities, but specific data on its IC50 values against various cancer cell lines are less consistently documented in comparative contexts.[16][17]
| Parameter | This compound | Eudesmin | Reference |
| Cancer Model | Colon Cancer Cells (WiDr, HCT8) | General anti-tumor activity reported | [15][16][17] |
| Mechanism | Inhibition of PI3K/AKT and MAPK pathways, G1/G0 cell cycle arrest | Not specified in comparative studies | [15] |
Table 3: Comparative Anticancer Activities of this compound and Eudesmin.
Mechanisms of Action: Signaling Pathways
The differential effects of this compound and Eudesmin can be attributed to their interactions with distinct cellular signaling pathways.
This compound demonstrates a broader and more deeply characterized range of molecular interactions. In inflammatory responses, it suppresses the PKC pathway, which in turn downregulates downstream targets including JNK, AP-1, and NF-κB.[4][18] Its potent anti-allergic effects are directly linked to its ability to block the ORAI1 calcium channel, preventing the influx of Ca2+ required for immune cell activation.[1] In cancer, it inhibits the critical PI3K/AKT and MAPK cell survival and proliferation pathways.[15]
Eudesmin 's primary reported anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway, preventing the nuclear translocation of the p65 subunit and subsequent production of inflammatory mediators.[5]
Pharmacokinetic Profile
Pharmacokinetic studies in rats reveal important differences between the two lignans. Following oral administration, the plasma concentration (Cmax) and area under the curve (AUC) for Eudesmin increased linearly with the dose, indicating predictable absorption and clearance. In contrast, this compound displayed non-linear pharmacokinetic properties, suggesting that its absorption or metabolism may be saturable at higher doses.[16]
Both compounds have also been shown to interact with drug-metabolizing enzymes. A study on human liver microsomes found that both this compound and Eudesmin inhibit UDP-glucuronosyltransferase (UGT) enzymes 1A1 and 1A3, which are crucial for the metabolism of many drugs.[16][19] Their similar Ki values for UGT1A1 inhibition suggest a comparable potential for drug-drug interactions via this pathway.[19]
| Parameter (Rats, oral admin.) | This compound | Eudesmin | Reference |
| Pharmacokinetics | Non-linear | Linear | [16] |
| Cmax (at 22 mg/kg dose) | 0.38 ± 0.18 µM | 2.2 ± 0.41 µM | [16][19] |
| UGT1A1 Inhibition (Ki) | 25.3 µM | 25.7 µM | [19] |
| UGT1A3 Inhibition (Ki) | 24.3 µM | 39.8 µM | [19] |
Table 4: Comparative Pharmacokinetic and Enzyme Inhibition Data.
Experimental Protocols
ORAI1 Channel Inhibition Assay (Whole-Cell Patch Clamp)
-
Objective: To measure the inhibitory effect of compounds on the ORAI1 calcium channel current.
-
Cell Line: HEK293T cells co-expressing ORAI1 and STIM1 proteins.
-
Methodology:
-
Cells are cultured on coverslips and mounted on a patch clamp setup.
-
A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal) to achieve the whole-cell configuration.
-
The intracellular solution contains a Ca2+ chelator (BAPTA) to deplete endoplasmic reticulum Ca2+ stores, thereby activating STIM1 and subsequently the ORAI1 channels on the plasma membrane.
-
A voltage ramp protocol (e.g., -120 mV to +120 mV) is applied to measure the characteristic inwardly rectifying ORAI1 current (I-SOCE).
-
A stable baseline current is established before the test compound (this compound or Eudesmin) is applied via a perfusion system.
-
The reduction in current amplitude after compound application is measured and compared to the baseline to determine the percentage of inhibition. The IC50 value is calculated from the dose-response curve.[1][2]
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Objective: To quantify the effect of compounds on IgE-mediated mast cell degranulation.
-
Cell Line: Rat basophilic leukemia (RBL-2H3) cells.
-
Methodology:
-
RBL-2H3 cells are seeded in 24-well plates and sensitized overnight with anti-DNP IgE.
-
Cells are washed and then pre-incubated with various concentrations of this compound or Eudesmin for 1 hour.
-
Degranulation is triggered by adding the antigen (DNP-HSA).
-
After incubation (e.g., 30 minutes), the supernatant is collected.
-
The activity of β-hexosaminidase (a marker for lysosomal granule release) in the supernatant is measured by adding a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide), which is cleaved to produce a colored product.
-
The absorbance is read with a spectrophotometer. The percentage of inhibition is calculated relative to the stimulated control (antigen only).[1][6]
-
Conclusion
While this compound and Eudesmin are structurally similar lignans isolated from Flos Magnoliae, the available experimental evidence indicates that this compound possesses a more potent and diverse pharmacological profile. It is a demonstrably stronger inhibitor of key pathways in allergic inflammation, such as ORAI1-mediated calcium influx and subsequent mast cell degranulation.[1] Furthermore, its mechanisms of action in anti-inflammatory, neuroprotective, and anticancer contexts have been more extensively characterized, often involving the modulation of multiple critical signaling pathways like PKC, NF-κB, PI3K/AKT, and MAPK.[4][15][18] Eudesmin remains a valuable bioactive compound, particularly with its unique neuroprotective activity against amyloid-β toxicity.[13] However, based on current data, this compound appears to be a more promising lead compound for the development of novel therapeutics, especially for allergic and inflammatory disorders. Future head-to-head studies using standardized assays are needed to fully elucidate the comparative efficacy of these two important natural products.
References
- 1. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flos magnoliae constituent this compound has an anti-allergic effect via ORAI1 channel inhibition -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 3. Flos Magnoliae Inhibits Chloride Secretion via ANO1 Inhibition in Calu-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Isolation and identification of inhibitory compounds on TNF-alpha production from Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Exerts Neuroprotective Effect Against Cerebral Ischemia/Reperfusion Injury in Rats via Alteration of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tetrahydrofurofuranoid Lignans, Eudesmin, this compound, Epimagnolin A, Magnolin, and Yangambin Inhibit UDP-Glucuronosyltransferase 1A1 and 1A3 Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fargesin's Therapeutic Targets: A Comparative Guide to Knockout Mouse Models and Alternative Methods
For Immediate Release
A Comprehensive Analysis of Methodologies for Validating the Therapeutic Targets of Fargesin, a Promising Natural Compound
This guide provides a comparative overview of experimental approaches for validating the putative therapeutic targets of this compound, a lignan found in Magnolia species with demonstrated anti-inflammatory, metabolic, and anti-cancer properties. Researchers, scientists, and drug development professionals can leverage this information to design robust preclinical studies to confirm this compound's mechanism of action and accelerate its path to clinical applications.
This compound has been shown to modulate several key signaling pathways, pointing to multiple potential therapeutic targets. These include Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt), Pyruvate Kinase M2 (PKM2), and the β1-adrenergic receptor (β1AR).[1][2][3][4] Validating which of these targets are directly engaged by this compound and are responsible for its therapeutic effects is a critical step in its development as a drug candidate.
This guide focuses on the use of knockout (KO) mouse models as a gold-standard for in vivo target validation and compares this approach with other powerful techniques, including conditional knockout models, RNA interference (RNAi), and pharmacological inhibition.
Comparison of Target Validation Methodologies
The selection of a target validation methodology depends on various factors, including the desired level of specificity, the need for temporal and spatial control, and the availability of reagents. Below is a comparative summary of the primary techniques.
| Methodology | Principle | Advantages | Disadvantages | Relevance to this compound Target Validation |
| Constitutive Knockout Mouse | Germline deletion of the target gene, leading to its absence in all cells throughout the organism's life. | Provides definitive evidence of the gene's overall physiological role. | Can be embryonic lethal if the gene is essential for development. Potential for compensatory mechanisms to mask the true function of the target. | Foundational for understanding the complete systemic impact of ablating targets like PKC isoforms, NF-κB subunits, or PKM2. |
| Conditional Knockout Mouse (e.g., Cre-Lox) | Gene deletion is restricted to specific cell types or induced at a particular time point. | Allows for the study of gene function in specific tissues, avoiding embryonic lethality and compensatory issues. Provides temporal and spatial control. | Requires complex breeding schemes involving two mouse lines (Cre driver and floxed allele). Cre expression can sometimes be "leaky" or have off-target effects. | Ideal for dissecting the tissue-specific roles of this compound's targets, such as the role of β1AR in cardiomyocytes or PKM2 in cancer cells versus healthy tissue. |
| RNA Interference (RNAi) in vivo | Administration of small interfering RNAs (siRNAs) to transiently silence the expression of the target gene. | Relatively rapid and cost-effective compared to generating KO mice. Allows for transient and reversible gene silencing. | Incomplete knockdown is common. Potential for off-target effects. Delivery to specific tissues can be challenging. | Useful for rapid, initial in vivo assessment of target validity before committing to the lengthy process of creating knockout models for this compound's targets. |
| Pharmacological Inhibition | Administration of a small molecule inhibitor or antagonist that blocks the activity of the target protein. | Mimics the therapeutic modality of a drug. Allows for dose-response studies and assessment of pharmacokinetics and pharmacodynamics. | Inhibitors can have off-target effects, leading to ambiguous results. Does not distinguish between the enzymatic and scaffolding functions of a protein. | Essential for preclinical studies to demonstrate that a this compound-like molecule can replicate the phenotype observed in genetic models and to assess its therapeutic potential. |
Quantitative Data Comparison: Knockout vs. Pharmacological Inhibition
The following tables provide a hypothetical comparison of expected outcomes when validating two of this compound's putative targets, PKM2 in cancer and β1AR in cardiac function, using both knockout mouse models and pharmacological inhibitors.
Table 1: Comparison of PKM2 Target Validation in a Xenograft Mouse Model of Lung Adenocarcinoma
| Parameter | Wild-Type Control | PKM2 Knockout (in tumor cells) | Pharmacological PKM2 Inhibitor | This compound Treatment |
| Tumor Volume Reduction | 0% | ~60-70% | ~50-60% | Expected to be similar to inhibitor |
| Glucose Uptake (in tumor) | High | Decreased by ~25%[5][6] | Decreased | Expected to decrease |
| ATP Generation (in tumor) | High | Decreased by ~20%[6] | Decreased | Expected to decrease |
| Mitochondrial Respiration | Low | Increased by ~13%[5][6] | Increased | Expected to increase |
| Metastasis | High | Reduced | Reduced | Expected to be reduced |
Table 2: Comparison of β1AR Target Validation in a Mouse Model of Myocardial Ischemia/Reperfusion Injury
| Parameter | Wild-Type Control (Ischemia/Reperfusion) | β1AR Knockout | β1AR Antagonist (e.g., Metoprolol) | This compound Treatment |
| Infarct Size | Large | Significantly Reduced | Significantly Reduced | Significantly Reduced[3] |
| Cardiac Contractility (Isoproterenol-stimulated) | Increased | No significant increase[7] | Blocked | Expected to be blocked |
| Heart Rate (Isoproterenol-stimulated) | Increased | No significant increase[7] | Blocked | Expected to be blocked |
| cAMP Levels (in heart tissue) | Increased | No significant increase | Blocked | Decreased[4] |
| Apoptosis (TUNEL staining) | High | Reduced | Reduced | Reduced[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of target validation studies. Below are overviews of key experimental protocols.
Protocol 1: Generation of a Conditional Knockout Mouse using the Cre-LoxP System
-
Design and Construction of the Targeting Vector: A targeting vector is created containing the gene of interest's critical exon(s) flanked by loxP sites ("floxed"). This vector also includes selection markers.
-
Generation of Floxed Mice: The targeting vector is introduced into embryonic stem (ES) cells. Successfully targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice to generate chimeric offspring. Chimeras are bred to establish a line of mice carrying the floxed allele.
-
Acquisition of Cre-Driver Mice: A separate line of mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter is obtained.
-
Breeding Strategy: The floxed mice are bred with the Cre-driver mice. The resulting offspring will have the target gene knocked out only in the cells where Cre is expressed.[8][9]
-
Validation: Genotyping is performed to confirm the presence of the floxed allele and the Cre transgene. Gene and protein expression analysis (e.g., qPCR, Western blot) in the target tissue is conducted to confirm successful knockout.
Protocol 2: In Vivo Target Validation using RNA Interference (siRNA)
-
siRNA Design and Synthesis: siRNAs targeting the mRNA of the gene of interest are designed and synthesized. A non-targeting control siRNA is also prepared.
-
Dosing and Schedule: Mice are treated with the siRNA formulation according to a predetermined dosing schedule (e.g., every 3-4 days).
-
Assessment of Knockdown: At the end of the treatment period, tissues are harvested to measure the mRNA and protein levels of the target gene to confirm knockdown.
-
Phenotypic Analysis: The effect of the target gene knockdown on the disease phenotype is assessed.
Protocol 3: Pharmacological Inhibition for In Vivo Target Validation
-
Selection of Inhibitor: A specific inhibitor for the target of interest is chosen. An appropriate vehicle for administration is also determined.
-
Dose-Response and Toxicity Studies: Preliminary studies are conducted to determine the optimal dose of the inhibitor that achieves target engagement without causing significant toxicity.
-
Animal Model and Treatment: The disease model is established in mice. The mice are then randomized into treatment (inhibitor) and control (vehicle) groups. The inhibitor is administered according to a defined schedule (e.g., daily oral gavage or intraperitoneal injection).[13]
-
Pharmacokinetic and Pharmacodynamic Analysis: Blood and tissue samples can be collected at various time points to measure the concentration of the inhibitor (PK) and its effect on the target (PD), such as the phosphorylation status of a kinase.
-
Efficacy Assessment: The therapeutic effect of the inhibitor on the disease phenotype is evaluated and compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's mechanism of action and the experimental workflows for target validation is essential for a clear understanding.
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. This compound exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Knockdown of PKM2 Suppresses Tumor Growth and Invasion in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β1-Adrenergic receptors stimulate cardiac contractility and CaMKII activation in vivo and enhance cardiac dysfunction following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Video: In Vivo SiRNA Transfection and Gene Knockdown in Spinal Cord via Rapid Noninvasive Lumbar Intrathecal Injections in Mice [jove.com]
- 11. RNAi In Vivo | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. In Vivo siRNA Delivery and Tissue Targeting (In Vivo RNAi) - Altogen Labs [altogenlabs.com]
- 13. ichor.bio [ichor.bio]
Head-to-head comparison of Fargesin and curcumin on NF-κB inhibition.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nuclear factor-kappa B (NF-κB) inhibitory properties of two natural compounds: Fargesin and curcumin. The information presented is based on available experimental data to assist researchers in evaluating their potential as anti-inflammatory agents.
Mechanism of Action and Data Summary
Both this compound and curcumin have been demonstrated to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. Their primary mechanisms involve interfering with key steps in the canonical NF-κB activation cascade, ultimately leading to a reduction in the transcription of pro-inflammatory genes.
The canonical NF-κB pathway is initiated by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κBα (IκBα). Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of the NF-κB heterodimer, allowing it to translocate into the nucleus and initiate the transcription of target genes.
This compound has been shown to inhibit the phosphorylation of both p65 and IκBα, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of p65.[1][2] Curcumin also inhibits NF-κB activation by preventing the phosphorylation and degradation of IκBα and has been reported to directly inhibit the activity of IKKβ.[3]
The following table summarizes the available quantitative and qualitative data on the NF-κB inhibitory effects of this compound and curcumin. It is important to note that a direct head-to-head study with identical experimental conditions has not been identified in the reviewed literature, which should be considered when comparing the data.
| Parameter | This compound | Curcumin | Cell Type/Model | Stimulus |
| NF-κB Inhibition | Dose-dependently inhibited NF-κB-luciferase activity[2] | IC50: ~50-100 µM (NF-κB DNA binding)[4] | RAW264.7 macrophages | LPS |
| Suppressed nuclear translocation of p-p65[2] | IC50: 18.2 ± 3.9 µM (NF-κB luciferase activity)[5] | RAW264.7 macrophages | LPS | |
| Mechanism | Inhibited phosphorylation of p65 and IκBα[1] | Inhibited phosphorylation and degradation of IκBα[3] | In vivo (DSS-induced colitis)[1], Human tenocytes[3] | DSS, IL-1β |
| Directly inhibits IKKβ activity[6] | Intestinal epithelial cells | Cytokines |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics. For the assay, cells are seeded in 24-well plates and transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or curcumin) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL), for 6-8 hours.
-
Lysis and Luciferase Measurement: After stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity (co-transfected as a control for transfection efficiency). The results are often expressed as a percentage of the activity in the LPS-stimulated control group.
Western Blot for Phospho-p65 and Phospho-IκBα
This technique is used to detect the phosphorylation status of key proteins in the NF-κB pathway.
-
Cell Culture and Treatment: Cells (e.g., RAW264.7 macrophages or THP-1 monocytes) are seeded and grown to 80-90% confluency. They are then pre-treated with the test compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS or PMA).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for phospho-p65 (Ser536) and phospho-IκBα (Ser32). Antibodies against total p65, total IκBα, and a housekeeping protein (e.g., β-actin or GAPDH) are used as controls.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Immunofluorescence for p65 Nuclear Translocation
This method is used to visualize the subcellular localization of the NF-κB p65 subunit.
-
Cell Culture and Treatment: Cells are grown on glass coverslips in a 24-well plate. They are then treated with the test compound and stimulated with an NF-κB activator as described for the Western blot protocol.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: The cells are blocked with a blocking solution (e.g., 1% BSA in PBS) for 1 hour. They are then incubated with a primary antibody against p65 overnight at 4°C. After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Counterstaining: The cell nuclei are stained with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The localization of p65 (cytoplasmic vs. nuclear) is observed and can be quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizations
The following diagrams illustrate the NF-κB signaling pathway and a general experimental workflow for assessing NF-κB inhibition.
Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound and Curcumin.
Caption: General experimental workflow for assessing NF-κB inhibition.
References
- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. 4.8. Observing p65 Nuclear Translocation by IF [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Fargesin's Anti-Inflammatory Efficacy: A Comparative Analysis with Curcumin, Resveratrol, and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of fargesin, a bioactive lignan, against three well-studied natural compounds: curcumin, resveratrol, and quercetin. The following sections detail their mechanisms of action, present available quantitative data from in vitro studies, and outline common experimental protocols.
Mechanisms of Anti-Inflammatory Action
This compound, curcumin, resveratrol, and quercetin share common pathways in mitigating inflammation, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory mediators.
This compound , isolated from Magnolia fargesii, has demonstrated its anti-inflammatory properties by suppressing the activation of the NF-κB pathway.[1][2][3] It inhibits the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of the p65 subunit to the nucleus.[2] This leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][4] Furthermore, this compound has been shown to modulate the MAPK pathway, contributing to its anti-inflammatory effects.[1]
Curcumin , the active component of turmeric, is a potent anti-inflammatory agent that also targets the NF-κB pathway.[5] It inhibits the activation of NF-κB by various inflammatory stimuli, leading to the downregulation of iNOS, COX-2, and pro-inflammatory cytokines.[5]
Resveratrol , a polyphenol found in grapes and other fruits, exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of the NF-κB and MAPK signaling pathways.[6] It has been shown to reduce the production of key inflammatory mediators like TNF-α and IL-6.[7]
Quercetin , a flavonoid present in many fruits and vegetables, is known for its significant anti-inflammatory and antioxidant activities. It effectively inhibits the production of inflammatory enzymes and cytokines by blocking the NF-κB pathway and modulating MAPK signaling.[8][9]
Quantitative Comparison of Anti-Inflammatory Efficacy
The following tables summarize the available quantitative data on the inhibitory effects of this compound, curcumin, resveratrol, and quercetin on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells. It is important to note that the data are compiled from different studies, and direct comparisons of IC50 values should be interpreted with caution due to variations in experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | IC50 Value (µM) | Source |
| This compound | Data not available | - |
| Curcumin | 3.7 | [3] |
| Resveratrol (dimerized derivative) | 3.38 | [1] |
| Quercetin (3-O-methylquercetin) | 4.23 | [10] |
Note: While a specific IC50 value for this compound's inhibition of NO production was not found, studies show it downregulates iNOS expression and reduces NO production in a dose-dependent manner.[2][4]
Table 2: Effects on Pro-inflammatory Cytokines and Enzymes in LPS-Stimulated RAW264.7 Macrophages
| Compound | Effect on TNF-α | Effect on IL-6 | Effect on iNOS Expression | Effect on COX-2 Expression |
| This compound | Reduced expression[4] | Reduced expression[1] | Downregulated[2][4] | Downregulated[2][4] |
| Curcumin | Reduced expression[5] | Reduced expression | Downregulated | Downregulated |
| Resveratrol | Reduced secretion[7] | Reduced secretion[7] | Downregulated | Downregulated |
| Quercetin | Reduced expression[8] | Reduced expression[8] | Downregulated | Downregulated |
Experimental Protocols
The following are generalized experimental protocols for assessing the anti-inflammatory effects of natural compounds in LPS-stimulated RAW264.7 macrophage cells, based on the cited literature.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for nitric oxide and cytokine assays) and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (this compound, curcumin, resveratrol, or quercetin) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL to the culture medium.
-
Incubation: Cells are incubated for a designated time (e.g., 12-24 hours) to allow for the production of inflammatory mediators.
Measurement of Inflammatory Markers
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
iNOS and COX-2 Expression: The protein expression levels of iNOS and COX-2 in cell lysates are determined by Western blotting. The mRNA expression levels can be assessed using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
NF-κB Activation: The activation of the NF-κB pathway can be assessed by measuring the phosphorylation of p65 and the degradation of IκBα via Western blotting, or by using a luciferase reporter gene assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and a general experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpionline.org [jpionline.org]
- 5. Immunostimulative Activity of Low Molecular Weight Chitosans in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of this compound on Chemically Induced Inflammatory Bowel Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Vivo Validation of Fargesin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fargesin, a lignan compound isolated from the flower buds of Magnolia fargesii, has demonstrated significant therapeutic potential in preclinical studies across a range of diseases, primarily attributed to its anti-inflammatory and anti-proliferative properties. This guide provides an objective comparison of this compound's in vivo performance with established therapeutic alternatives, supported by experimental data. We delve into its mechanism of action by examining its effects on key signaling pathways and provide detailed experimental protocols for the cited in vivo studies.
Performance Comparison: this compound vs. Standard of Care
This section presents a comparative summary of this compound's efficacy in validated animal models of osteoarthritis and colon cancer against commonly used therapeutic agents.
Osteoarthritis
This compound has been shown to ameliorate cartilage degeneration and reduce inflammation in a collagenase-induced osteoarthritis (CIOA) mouse model. Its performance is compared here with Celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).
| Parameter | This compound | Celecoxib |
| Animal Model | Collagenase-Induced Osteoarthritis (Mouse) | Anterior Cruciate Ligament Transection and Partial Medial Meniscectomy (Rat) |
| Dosage | 10 mg/kg (intra-articular injection) | Single intra-articular injection (concentration not specified) |
| Efficacy Endpoint | Osteoarthritis Research Society International (OARSI) Score | Cartilage Degeneration Score (OARSI histopathology initiative) |
| Results | Significantly lower OARSI scores compared to control mice.[1] | Significantly reduced cartilage degeneration score compared to control.[2] |
| Effect on Inflammatory Markers | Downregulation of serum IL-6 and IL-1β; Upregulation of serum IL-10.[1] | Reduced gene expression of ADAMTS4/5 and MMP13 in human cartilage explants.[3] |
Colon Cancer
In the context of colon cancer, this compound has been observed to inhibit the growth of cancer cells in vitro. This section compares its potential with 5-Fluorouracil (5-FU), a cornerstone chemotherapeutic agent for colorectal cancer, based on available in vivo data.
| Parameter | This compound | 5-Fluorouracil (5-FU) |
| Animal Model | Not yet reported in in vivo tumor models. | SW620 and DLD-1 Xenograft (Mouse) |
| Dosage | - | 30 mg/kg (intraperitoneal injection, thrice weekly) |
| Efficacy Endpoint | In vitro: Inhibition of colony growth of colon cancer cells.[4][5][6] | In vivo: Tumor growth inhibition |
| Results | Dose-dependent inhibition of colon cancer cell colony growth in vitro.[4][5][6] | 36% tumor growth inhibition in SW620 xenografts; 46% in DLD-1 xenografts.[7] |
Validated Mechanism of Action: Key Signaling Pathways
This compound exerts its therapeutic effects by modulating several critical signaling pathways involved in inflammation and cell proliferation.
Anti-inflammatory Signaling
In the context of inflammation, this compound has been shown to suppress the NF-κB and MAPK signaling pathways. This dual inhibition leads to a reduction in pro-inflammatory cytokines and a shift in macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.
Caption: this compound's anti-inflammatory mechanism.
Anti-proliferative Signaling in Colon Cancer
In colon cancer cells, this compound has been demonstrated to inhibit both the PI3K/AKT and MAPK signaling pathways. This dual blockade leads to the suppression of the CDK2/Cyclin E complex, a key regulator of the G1/S phase transition in the cell cycle, ultimately inhibiting cancer cell proliferation.
Caption: this compound's anti-proliferative mechanism.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Collagenase-Induced Osteoarthritis (CIOA) in Mice
This model is utilized to study the efficacy of therapeutic agents in a condition that mimics the joint instability and inflammatory components of human osteoarthritis.
References
- 1. This compound ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. This compound Inhibits EGF-Induced Cell Transformation and Colon Cancer Cell Growth by Suppression of CDK2/Cyclin E Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Fargesin Bioavailability: A Comparative Guide to Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals
Fargesin, a lignan isolated from Flos Magnoliae, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its therapeutic potential is hindered by poor oral bioavailability, a common challenge for many promising natural compounds. This guide provides a comparative overview of the existing pharmacokinetic data for standard this compound administration and explores advanced formulation strategies that could significantly enhance its systemic exposure and therapeutic efficacy.
Current Understanding of this compound Pharmacokinetics
Studies on the oral administration of this compound in its conventional form have revealed key limitations in its absorption and metabolic stability.
Pharmacokinetic Parameters of this compound (Standard Oral Administration)
| Parameter | Animal Model | Dose (Oral) | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Absolute Bioavailability | Reference |
| This compound | Rat | 50 mg/kg | 464.38 ± 32.75 ng/mL | 290 min | Not Reported | [1] |
| This compound | Mouse | 1 mg/kg | Not Reported | Not Reported | 4.1% | [2] |
| This compound | Mouse | 2 mg/kg | Not Reported | Not Reported | 9.6% | [2] |
| This compound | Mouse | 4 mg/kg | Not Reported | Not Reported | 7.2% | [2] |
As the data indicates, the absolute bioavailability of this compound in mice is low, ranging from 4.1% to 9.6% at different doses[2]. In rats, a high oral dose of 50 mg/kg results in a Cmax of 464.38 ± 32.75 ng/mL, with a delayed Tmax of 290 minutes, suggesting slow and/or variable absorption[1]. The observed double-peak phenomenon in the plasma concentration-time profile in rats further suggests complex absorption kinetics, possibly due to enterohepatic recirculation or variable absorption along the gastrointestinal tract[1].
Potential Advanced Formulations to Enhance this compound Bioavailability
While no studies have directly compared different this compound formulations, several advanced drug delivery systems hold significant promise for overcoming its current limitations. Below is a prospective comparison of these technologies and their potential application to this compound.
Hypothetical Comparison of Advanced this compound Formulations
| Formulation Strategy | Proposed Mechanism of Bioavailability Enhancement for this compound | Potential Advantages | Potential Disadvantages |
| Nanoparticle Formulations | - Increased surface area for dissolution- Enhanced permeation and retention (EPR) effect in diseased tissues- Protection from enzymatic degradation | - Improved solubility and dissolution rate- Potential for targeted delivery | - Manufacturing complexity- Potential for toxicity depending on the nanomaterial |
| Liposomal Formulations | - Encapsulation of this compound, protecting it from degradation- Enhanced absorption through the lymphatic pathway- Potential for targeted delivery by modifying the liposome surface | - Biocompatible and biodegradable- Can encapsulate both hydrophilic and lipophilic drugs | - Stability issues during storage- Potential for drug leakage |
| Solid Dispersions | - Dispersion of this compound in a hydrophilic carrier at a molecular level- Increased wettability and dissolution rate | - Relatively simple to manufacture- Can significantly improve the dissolution of poorly soluble drugs | - Potential for recrystallization of the drug during storage, leading to decreased bioavailability |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | - Formation of a fine oil-in-water emulsion in the GI tract, increasing the surface area for absorption- Solubilization of this compound in the lipidic phase, bypassing the dissolution step | - Spontaneous formation of an emulsion in the GI tract- Can enhance lymphatic transport | - High surfactant concentrations may cause GI irritation- Potential for drug precipitation upon dilution |
Experimental Protocols
Pharmacokinetic Study in Rats
A sensitive and reliable high-performance liquid chromatography (HPLC) method was established for the determination of this compound in rat plasma and tissues. The chromatographic analysis was performed on a Shimadzu 2010-ODS-3 C18 column (4.6 mm x 150 mm, 5 µm). The mobile phase consisted of methanol and water (58:42 v/v) with a flow rate of 1.0 mL/min. Linearity for this compound in all biological samples was good (R>0.9990) within the corresponding concentration range. The method was validated to be sensitive, accurate, and precise. Sprague Dawley rats were orally administered a 50 mg/kg dose of this compound. Blood samples were collected at various time points to determine the plasma concentration of this compound[1].
Absolute Bioavailability Study in Mice
A liquid chromatography-high resolution mass spectrometric method was developed and validated for the quantification of this compound in mouse plasma. Protein precipitation with methanol was used for sample clean-up. The standard curve was linear over the range of 0.2-500 ng/mL in mouse plasma, with a lower limit of quantification of 0.2 ng/mL. Intravenously injected this compound disappeared rapidly from the plasma with high clearance values (53.2-55.5 mL/min/kg) at 1, 2, and 4 mg/kg doses. The absolute bioavailability of this compound was calculated by comparing the area under the curve (AUC) after oral administration to the AUC after intravenous administration at doses of 1, 2, and 4 mg/kg in mice[2].
Signaling Pathway Modulation by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates the inhibitory effect of this compound on this pathway.
References
- 1. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fate of flaxseed-lignans after oral administration: A comprehensive review on its bioavailability, pharmacokinetics, and food design strategies for optimal application - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fargesin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Fargesin, a bioactive neolignan with emerging therapeutic potential, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, treating it as a substance with unknown hazards to minimize risk and ensure compliance with standard laboratory safety protocols.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below to inform handling and disposal considerations.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₆ | PubChem[4], Biopurify[2] |
| Molecular Weight | 370.4 g/mol | PubChem[4], PlantaeDB[5] |
| XLogP3 | 2.8 | PubChem[4], PlantaeDB[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[4], PlantaeDB[5] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[4], PlantaeDB[5] |
| Rotatable Bond Count | 4 | PubChem[4], PlantaeDB[5] |
| Exact Mass | 370.14163842 Da | PubChem[4], PlantaeDB[5] |
| Topological Polar Surface Area | 55.4 Ų | PubChem[4], PlantaeDB[5] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.
I. Guiding Principle: Precautionary Approach
Given the lack of specific safety data, this compound must be handled as a potentially hazardous substance. All disposal procedures should assume the compound may have toxic, irritant, or environmentally harmful properties. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
III. Disposal of Unused or Waste this compound (Solid)
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealable, and chemically compatible container.
-
The container must be in good condition with no leaks or cracks.
-
-
Labeling:
-
Label the container as "Hazardous Waste."
-
Clearly write "this compound" and the approximate quantity.
-
Include the date of accumulation.
-
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's EHS-approved hazardous waste management service.
IV. Disposal of this compound Solutions
-
Aqueous Solutions:
-
Do not dispose of this compound solutions down the drain.
-
Collect all aqueous waste containing this compound in a designated, labeled, and sealed container.
-
Label the container with "Hazardous Waste," "this compound," the solvent (e.g., water, buffer), and the estimated concentration.
-
-
Organic Solvent Solutions:
-
Collect all organic solvent waste containing this compound in a designated, labeled, and sealed container appropriate for flammable waste if an organic solvent is used.
-
Label the container with "Hazardous Waste," "this compound," the name of the solvent(s), and the estimated concentration.
-
-
Storage and Pickup: Follow the same storage and pickup procedures as for solid this compound waste.
V. Decontamination of Lab Equipment and Glassware
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collection of Rinsate: Collect the initial solvent rinse as hazardous waste in an appropriately labeled container.
-
Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.
-
Disposal of Contaminated Materials:
-
Dispose of grossly contaminated disposable items such as gloves, paper towels, and weigh boats as solid this compound waste.
-
Place these items in a sealed bag within the designated solid hazardous waste container.
-
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.
Caption: this compound Handling and Disposal Workflow.
Caption: this compound Waste Segregation Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 31008-19-2 | this compound [phytopurify.com]
- 3. Antihypertensive effects of this compound in vitro and in vivo via attenuating oxidative stress and promoting nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+-)-Fargesin | C21H22O6 | CID 10926754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantaedb.com [plantaedb.com]
Personal protective equipment for handling Fargesin
Essential Safety & Handling Guide for Fargesin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on standard laboratory safety protocols for research chemicals of unknown toxicity, as a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 31008-19-2 | [1][2][3] |
| Molecular Formula | C₂₁H₂₂O₆ | [1][2][3][4] |
| Molecular Weight | 370.40 g/mol | [1][2] |
| Purity | ≥95% to ≥98% | [1][3] |
| Appearance | Solid powder | [2] |
| Botanical Source | Magnoliae flos | [1] |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.
| Condition | Recommendation | Source |
| Long-Term Storage | Store in a tightly sealed container, protected from light and air. Recommended to be refrigerated or frozen. | [1] |
| Powder: -20°C for up to 3 years. | [2] | |
| Solution Storage | Prepare solutions on the day of use. If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to two weeks. | [1] |
| General Handling | For research use only. Not for human, therapeutic, or diagnostic use. | [3] |
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a cautious approach is warranted. The following PPE is mandatory when handling this compound:
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection : If handling large quantities or if there is a risk of aerosolization, use a respirator with an appropriate filter.
Emergency Procedures
First Aid Measures
In the event of exposure, follow these general first aid procedures for chemical contact:
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5][6] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. | [5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [5][6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5] |
Spill Response Workflow
A spill of this compound should be handled promptly and safely. The following diagram outlines the general procedure for a minor spill. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Caption: Workflow for handling a minor laboratory spill of this compound.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.
-
Collection : Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Storage : Store the waste container in a designated satellite accumulation area.
-
Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this compound down the drain or in regular trash.
References
- 1. CAS 31008-19-2 | this compound [phytopurify.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. (+-)-Fargesin | C21H22O6 | CID 10926754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. en.hesperian.org [en.hesperian.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
